Product packaging for 3-amino-N,N-diethylbenzamide(Cat. No.:CAS No. 68269-83-0)

3-amino-N,N-diethylbenzamide

Cat. No.: B112903
CAS No.: 68269-83-0
M. Wt: 192.26 g/mol
InChI Key: PECCRTHITMTOJM-UHFFFAOYSA-N
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Description

3-amino-N,N-diethylbenzamide (CAS 68269-83-0) is a synthetic organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . Its structure features a benzamide core substituted with an amino group at the meta position and diethylamide functionality, making it a potential intermediate for the synthesis of more complex molecules in medicinal and agrochemical research . Researchers value this compound for its role in exploring structure-activity relationships, particularly in studies related to amide and aniline derivatives. The SMILES notation for this compound is CCN(CC)C(=O)C1=CC(=CC=C1)N, and its InChIKey is PECCRTHITMTOJM-UHFFFAOYSA-N . While a closely related compound, N,N-diethyl-m-toluamide (DEET), is widely known for its insect repellent properties, the specific research applications and biological activity of this compound are distinct and are a subject of ongoing investigation in various laboratories . This product is intended for use in chemical synthesis and as a standard in analytical research. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B112903 3-amino-N,N-diethylbenzamide CAS No. 68269-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCRTHITMTOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296194
Record name 3-amino-N,N-diethylbenzamide
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68269-83-0
Record name 68269-83-0
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Record name 3-amino-N,N-diethylbenzamide
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Record name 3-amino-N,N-diethylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N,N-diethylbenzamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-amino-N,N-diethylbenzamide, a valuable molecule for research and development in various scientific fields. This document summarizes its key identifiers, physicochemical properties, and provides a plausible experimental protocol for its synthesis, alongside a workflow visualization.

Core Chemical Identity and Structure

This compound is an aromatic amide characterized by a benzamide core substituted with an amino group at the meta-position and two ethyl groups on the amide nitrogen.

IUPAC Name: this compound CAS Number: 68269-83-0 Molecular Formula: C₁₁H₁₆N₂O

The canonical SMILES representation of the molecule is CCN(CC)C(=O)C1=CC(=CC=C1)N, and its InChIKey is PECCRTHITMTOJM-UHFFFAOYSA-N.

Physicochemical Properties

PropertyValueSource
Molecular Weight 192.26 g/mol PubChem
Appearance Not specified in literature-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
XLogP3 0.6Computed by PubChem
Topological Polar Surface Area 46.3 ŲComputed by PubChem

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. While the raw spectral data are not provided here, the PubChem database indicates the availability of the following spectroscopic information:

  • ¹H NMR Spectra

  • ¹³C NMR Spectra

  • Infrared (IR) Spectra

Researchers can refer to spectral databases for detailed information.

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible and commonly employed two-step synthetic route can be proposed. This protocol is based on established organic chemistry principles for the synthesis of similar aromatic amides.

Step 1: Synthesis of 3-nitro-N,N-diethylbenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Cool the solution in an ice bath to 0-5 °C. To this, add a solution of diethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent dropwise, while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N,N-diethylbenzamide. The product can be further purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Reaction Setup: Dissolve the 3-nitro-N,N-diethylbenzamide (1 equivalent) from the previous step in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, 10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the proposed synthesis for this compound.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Group Reduction A 3-Nitrobenzoyl Chloride C Reaction in DCM/THF with Triethylamine at 0-25°C A->C B Diethylamine B->C D 3-Nitro-N,N-diethylbenzamide C->D Amidation E 3-Nitro-N,N-diethylbenzamide F H₂, Pd/C in Ethanol E->F Hydrogenation G This compound F->G

An In-depth Technical Guide to the Synthesis of 3-amino-N,N-diethylbenzamide from 3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting 3-nitrobenzoic acid into 3-amino-N,N-diethylbenzamide, a valuable intermediate in organic synthesis. The document outlines detailed experimental protocols for the two primary stages of the synthesis: the amidation of 3-nitrobenzoic acid and the subsequent reduction of the nitro intermediate. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material, intermediate, and final product is provided below.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
3-Nitrobenzoic acidC₇H₅NO₄167.12Off-white to cream-colored solid139 - 141
N,N-Diethyl-3-nitrobenzamideC₁₁H₁₄N₂O₃222.24High-purity nitro-aromatic compoundNot specified
This compoundC₁₁H₁₆N₂O192.26Not specifiedNot specified

Overall Synthetic Pathway

The synthesis is a two-step process. First, 3-nitrobenzoic acid is converted to its corresponding amide, N,N-diethyl-3-nitrobenzamide. This intermediate is then reduced to yield the final product, this compound.

G start_node 3-Nitrobenzoic Acid intermediate_node N,N-Diethyl-3-nitrobenzamide start_node->intermediate_node Step 1: Amidation (SOCl₂, Diethylamine) final_node This compound intermediate_node->final_node Step 2: Reduction (Pd/C, H₂)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Detailed methodologies for the two key synthetic steps are provided below. These protocols are based on reliable and traditional chemical transformations.[1]

Step 1: Synthesis of N,N-Diethyl-3-nitrobenzamide (Amidation via Acid Chloride)

This highly reliable two-step method first involves converting the carboxylic acid to a more reactive acid chloride, which is then reacted with diethylamine.[1]

1. Materials and Reagents:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine (or excess diethylamine as an acid scavenger)[1]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases and the solution becomes clear.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 3-nitrobenzoyl chloride as an oil or solid.

  • Amidation Reaction: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM). In a separate flask, prepare a solution of diethylamine (2.2 eq) in anhydrous DCM and cool it to 0 °C in an ice bath.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled diethylamine solution with vigorous stirring. An excess of diethylamine is used to neutralize the HCl byproduct.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

  • Work-up: Wash the reaction mixture sequentially with 5% NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N,N-diethyl-3-nitrobenzamide. Further purification can be achieved by column chromatography or distillation if necessary.

ParameterValue
Reactants
3-Nitrobenzoic acid1.0 eq
Thionyl Chloride1.2 eq
Diethylamine2.2 eq
Conditions
SolventToluene, Dichloromethane (DCM)
TemperatureReflux (Acid Chloride), 0°C to RT (Amidation)
Reaction Time2-3 hrs (Acid Chloride), 18-24 hrs (Amidation)
Expected Yield 85-95%
Step 2: Synthesis of this compound (Nitro Group Reduction)

The reduction of the aromatic nitro group is a critical transformation that can be efficiently achieved via catalytic hydrogenation.[1]

1. Materials and Reagents:

  • N,N-Diethyl-3-nitrobenzamide

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate.

  • Celite or filter aid

2. Protocol:

  • Reaction Setup: Dissolve N,N-diethyl-3-nitrobenzamide (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (methanol or ethanol).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

ParameterValue
Reactants
N,N-Diethyl-3-nitrobenzamide1.0 eq
Catalyst10% Palladium on Carbon (5-10 mol%)
Hydrogen SourceH₂ gas
Conditions
SolventMethanol or Ethanol
TemperatureRoom Temperature
Pressure1-4 atm
Reaction Time4-12 hours
Expected Yield >90%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the final purified product.

G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction A 3-Nitrobenzoic Acid + SOCl₂ B Form 3-Nitrobenzoyl Chloride A->B C React with Diethylamine B->C D Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) C->D E Dry & Concentrate D->E F Crude N,N-Diethyl-3-nitrobenzamide E->F G Dissolve in Methanol Add Pd/C Catalyst F->G Proceed to Reduction H Hydrogenation (H₂ gas) G->H I Filter through Celite (Remove Catalyst) H->I J Concentrate Filtrate I->J K Purification (Recrystallization/Chromatography) J->K L Pure this compound K->L

Caption: Detailed workflow for the synthesis of this compound.

References

3-amino-N,N-diethylbenzamide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 3-Aminobenzamide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzamide (3-AB) is a first-generation small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Initially identified for its role in DNA repair and its ability to potentiate the cytotoxic effects of DNA alkylating agents and radiation, 3-AB has become a critical tool in dissecting the cellular functions of PARP.[1] It acts as a competitive inhibitor of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, thereby blocking the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has profound effects on multiple biological processes, including DNA repair, cell cycle regulation, apoptosis, and inflammatory responses. This document provides a comprehensive overview of the mechanism of action of 3-aminobenzamide, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action of 3-aminobenzamide is the competitive inhibition of the NAD+ binding site on PARP enzymes.[1][2][3] PARP1, the most abundant and well-characterized member of the PARP family, is a nuclear enzyme that acts as a DNA damage sensor.[4] Upon detection of single-strand breaks (SSBs) in DNA, PARP1 catalyzes the synthesis of long, branched PAR chains on itself (auto-PARylation) and other nuclear proteins, using NAD+ as a substrate.[4] This PARylation process serves as a scaffold to recruit DNA repair machinery to the site of damage.[4]

3-Aminobenzamide, by occupying the NAD+ binding pocket, prevents this catalytic activity.[1] The consequences of this inhibition are twofold:

  • Catalytic Inhibition: The prevention of PAR chain formation halts the recruitment of DNA repair proteins, leading to an accumulation of unrepaired SSBs.

  • PARP Trapping: While less potent in this regard compared to newer generation PARP inhibitors, 3-aminobenzamide can "trap" PARP1 on the DNA, creating a cytotoxic lesion that can further impede DNA replication and repair.

The accumulation of SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapy.[5][6][7]

Signaling Pathway of PARP Inhibition by 3-Aminobenzamide

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of 3-Aminobenzamide cluster_2 Downstream Consequences DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR catalyzes synthesis of SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation inhibition leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Protein Recruitment (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival Three_AB 3-Aminobenzamide Three_AB->Block competitively inhibits NAD+ binding Block->PARP1 DSB_Formation Replication Fork Collapse & Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation HR_Proficient Homologous Recombination (HR) Repair DSB_Formation->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient HR_Proficient->Cell_Survival Synthetic_Lethality Synthetic Lethality & Cell Death HR_Deficient->Synthetic_Lethality

Caption: Mechanism of PARP inhibition by 3-aminobenzamide and the principle of synthetic lethality.

Quantitative Data

The inhibitory potency of 3-aminobenzamide has been characterized in various systems. The half-maximal inhibitory concentration (IC50) is a common measure of its effectiveness.

ParameterValueCell Line / SystemReference
IC50 ~50 nMChinese Hamster Ovary (CHO) cells[2][3][8][9][10]
IC50 ~30 µM(unspecified system)[11]
Effective Concentration >1 µMCHO cells (for >95% inhibition)[2][8][9]
Effective Concentration 4 mMC3D2F1 3T3-a cells (for ~100% inhibition of NAD+ decrease)[12][13]
Effective Concentration 50 µMHEI-OC1 auditory hair cells (for 90% inhibition of PAR synthetase activity)[14][15]

Note: The variability in reported IC50 and effective concentrations can be attributed to different experimental conditions, such as the specific assay used, cell type, and NAD+ concentration.

Effects on Cellular Processes

DNA Repair

3-Aminobenzamide's primary effect is on DNA repair. By inhibiting PARP, it delays the rejoining of DNA strand breaks induced by alkylating agents and ionizing radiation.[16][17][18] This leads to an accumulation of SSBs. While it inhibits the PARP-mediated repair pathway, some studies have noted that at low concentrations, it may appear to accelerate the ligation of DNA repair patches by altering the dynamic balance between DNA excision and ligation.[19]

Cell Cycle Regulation

3-Aminobenzamide has been shown to affect cell cycle progression, particularly after DNA damage. It can suppress G1 arrest and enhance G2 arrest following gamma-irradiation in certain cell lines.[12][20] The suppression of G1 arrest may be linked to the partial inhibition of p53-activated transcription of cell cycle regulators like p21 (Waf1/Cip1).[12][20]

Apoptosis and Cell Death

PARP-1 activation is a key event in certain forms of cell death. Extensive DNA damage can lead to PARP-1 hyperactivation, resulting in significant depletion of cellular NAD+ and ATP pools, ultimately causing necrotic cell death.[1] 3-Aminobenzamide can prevent this energy crisis and, in some contexts, shift the mode of cell death from necrosis to apoptosis.[1] It has also been shown to protect against cell death in models of ischemia-reperfusion injury and in target cells of natural killer (NK) cells.[21][22]

Inflammation and Immune Response

Beyond its role in DNA repair, 3-aminobenzamide has demonstrated anti-inflammatory properties. It can inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to reduced expression of pro-inflammatory cytokines like TNFα and enzymes such as iNOS.[23] It has also been shown to modulate interferon responses during viral infections.[2][3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of 3-aminobenzamide.

PARP Activity Assay (Cell-Based, Isotopic)

This assay measures the incorporation of radioactively labeled NAD+ into acid-precipitable macromolecules (proteins) as a measure of PARP activity.

Materials:

  • Cell line of interest (e.g., CHO, HeLa)

  • 3-Aminobenzamide

  • [³H]-NAD+

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • TCA (Trichloroacetic Acid), ice-cold 5% solution

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Seed cells in 12-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with a dose range of 3-aminobenzamide (e.g., 0.01–10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Induce DNA Damage (Optional): To stimulate PARP activity, treat cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period.

  • PARP Reaction: Add the reaction mixture containing [³H]-NAD+ directly to the washed cultures.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Precipitation: Stop the reaction by washing the cells with ice-cold PBS. Mechanically scrape the cells, transfer to a microcentrifuge tube, and precipitate with ice-cold 5% TCA.

  • Washing: Wash the pellet with TCA to remove unincorporated [³H]-NAD+.

  • Quantification: Dissolve the pellet and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of PARP inhibition relative to the untreated or vehicle-treated control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell line of interest

  • 3-Aminobenzamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat cells with a serial dilution of 3-aminobenzamide. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for PARP Cleavage (Apoptosis Marker)

This protocol detects the cleavage of PARP-1, a hallmark of apoptosis, following treatment with an apoptosis-inducing agent in the presence or absence of 3-aminobenzamide.

Materials:

  • Cell line of interest

  • 3-Aminobenzamide and an apoptosis-inducing agent (e.g., staurosporine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-PARP that recognizes both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Treatment: Treat cells with the apoptosis-inducing agent, with or without pre-treatment with 3-aminobenzamide.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities for full-length PARP-1 (~116 kDa) and the cleaved fragment (~89 kDa).

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis start Cell Treatment with 3-Aminobenzamide lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant denature Sample Denaturation quant->denature sds_page SDS-PAGE denature->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash2 Wash secondary_ab->wash2 wash1->secondary_ab detect ECL Detection wash2->detect image Imaging detect->image analyze Data Analysis image->analyze

Caption: A generalized experimental workflow for Western blot analysis.

Conclusion and Future Outlook

3-Aminobenzamide remains a foundational tool for studying the multifaceted roles of PARP enzymes in cellular physiology and pathology. Its well-characterized mechanism as a competitive inhibitor of NAD+ allows for precise interrogation of PARP-dependent signaling pathways. While newer, more potent, and selective PARP inhibitors have entered clinical use, 3-aminobenzamide continues to be invaluable in preclinical research for elucidating the fundamental biology of DNA repair, cell death, and inflammation. Future research may continue to leverage 3-aminobenzamide in combinatorial studies and in exploring the expanding roles of PARP enzymes in processes such as epigenetic regulation and antiviral responses.

References

Spectroscopic Profile of 3-amino-N,N-diethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-amino-N,N-diethylbenzamide, a molecule of interest in various research and development sectors. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
Data not available

While the existence of FTIR spectra is noted in public databases, specific peak assignments are not available.[1] Researchers should perform experimental analysis for detailed vibrational mode identification.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
Data not available

Mass spectrometry data for this compound is not publicly detailed. Experimental determination is recommended for accurate mass-to-charge ratio and fragmentation pattern analysis.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of an aromatic amine like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.

  • Instrument Setup: Utilize a spectrometer, such as a Varian CFT-20 or a modern equivalent, for data acquisition.[1]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using the KBr pellet technique:

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][4]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a thin, transparent pellet.[2][5]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile, thermally stable organic compounds:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6][7][8][9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (e.g., EI-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Patterns MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Physicochemical Landscape of 3-amino-N,N-diethylbenzamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-amino-N,N-diethylbenzamide and outlines detailed experimental protocols for determining its solubility and stability. This document is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of this compound's behavior in various solvent systems and under diverse environmental conditions.

While extensive searches of scientific literature and patent databases did not yield specific quantitative solubility and stability data for this compound, this guide offers a robust framework for generating this critical information. By following the outlined methodologies, researchers can systematically evaluate the compound's characteristics, a crucial step in any formulation and development process.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound, obtained from PubChem, is presented in Table 1. These properties provide a theoretical basis for predicting its behavior and designing experimental studies. The presence of both a hydrophilic amino group and a more lipophilic diethylbenzamide structure suggests a degree of solubility in both polar and non-polar solvents.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂OPubChem
Molecular Weight192.26 g/mol PubChem
XLogP3-AA1.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem
Exact Mass192.126263 g/mol PubChem
Monoisotopic Mass192.126263 g/mol PubChem
Topological Polar Surface Area49.4 ŲPubChem
Heavy Atom Count14PubChem
Complexity199PubChem

Solubility Determination: Experimental Protocol

The following protocol describes a general method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method. This method is widely accepted and provides reliable data on the saturation concentration of a solute in a solvent at a specific temperature.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, phosphate buffer at various pH values)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for solubility determination is depicted in the following diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 3-amino-N,N- diethylbenzamide B Add known volume of solvent A->B Add to vial C Equilibrate at constant temperature with agitation B->C Place in shaker D Allow solids to settle C->D After 24-48h E Centrifuge sample D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC-UV) G->H Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of 3-amino-N,N- diethylbenzamide in various media B Acid Hydrolysis (e.g., 0.1N HCl, heat) A->B C Base Hydrolysis (e.g., 0.1N NaOH, heat) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 60°C) A->E F Photostability (ICH Q1B) A->F G Withdraw samples at predetermined time points B->G C->G D->G E->G F->G H Analyze for parent compound and degradation products (e.g., HPLC, LC-MS) G->H I Determine degradation rate and identify degradants H->I

Potential Therapeutic Targets of 3-Aminobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial analysis suggests a potential discrepancy in the requested compound name. While the query specified "3-amino-N,N-diethylbenzamide," publicly available scientific literature on this exact molecule's therapeutic targets is scarce. Conversely, "3-aminobenzamide" (3-AB) is a well-characterized and extensively studied compound with significant therapeutic potential. This guide will focus on 3-aminobenzamide, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), as it aligns with the in-depth technical requirements of the request.

Introduction

3-Aminobenzamide (3-AB) is a small molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes, particularly PARP-1 and PARP-2, are critical players in the cellular response to DNA damage, regulating processes such as DNA repair, genomic stability, and programmed cell death.[1][2][3] By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP, 3-aminobenzamide effectively blocks the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification essential for the recruitment of DNA repair machinery.[4][5] This mechanism of action underpins its therapeutic potential in a variety of disease contexts, most notably in oncology and ischemia-reperfusion injury.

Core Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)

The primary therapeutic target of 3-aminobenzamide is the PARP family of enzymes.

  • PARP-1: This is the most abundant and well-studied member of the PARP family, accounting for over 90% of cellular PARP activity. It is a key sensor of DNA single-strand breaks (SSBs) and plays a central role in the base excision repair (BER) pathway.[2]

  • PARP-2: While less abundant, PARP-2 shares structural and functional homology with PARP-1 and also participates in BER. It has overlapping functions with PARP-1 in maintaining genomic stability.[2]

  • PARP-3: More recently, PARP-3 has been shown to cooperate with PARP-1 in the response to DNA double-strand breaks.[2]

Inhibition of PARP by 3-aminobenzamide has been shown to be a promising strategy in various therapeutic areas.

Oncology

In cancer therapy, 3-aminobenzamide acts as a chemosensitizer and radiosensitizer, and in some contexts, as a standalone therapeutic.[1][6] The primary mechanism in oncology is the induction of "synthetic lethality" in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated SSB repair, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

3-aminobenzamide has also been shown to suppress the growth and migration of osteosarcoma cells and enhance the cytotoxic effects of cisplatin.[1] Furthermore, it can suppress the G1 arrest that typically occurs after gamma-irradiation, a phenomenon linked to the specific inhibition of PARP.[7]

Ischemia-Reperfusion (I/R) Injury

Ischemia-reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia, is another key area of investigation for 3-aminobenzamide. During I/R, the overproduction of reactive oxygen species (ROS) leads to extensive DNA damage and subsequent hyperactivation of PARP. This hyperactivation depletes cellular NAD+ and ATP stores, leading to energy failure and necrotic cell death.[8][9][10]

3-aminobenzamide has demonstrated protective effects in various models of I/R injury:

  • Myocardial I/R Injury: It reduces myocardial infarct size, decreases neutrophil infiltration, and preserves myocardial ATP levels.[8][9][10][11]

  • Cerebral I/R Injury: It has been shown to reduce brain infarction and neutrophil infiltration.[12]

  • Renal I/R Injury: 3-aminobenzamide attenuates renal dysfunction and injury by reducing oxidative and nitrosative stress.[13]

  • Retinal I/R Injury: Post-treatment with 3-aminobenzamide has been found to ameliorate retinal damage.[14]

Neurological Disorders

The neuroprotective effects of 3-aminobenzamide are also linked to its PARP inhibitory activity. In various models of neurological damage, PARP overactivation contributes to neuronal cell death.

  • Spinal Cord Injury (SCI): 3-aminobenzamide has been shown to inhibit cell apoptosis after SCI in a caspase-independent manner.[3][15]

  • Parkinson's Disease Model: It protects the blood-brain barrier and dopaminergic neurons from functional damage in a lipopolysaccharide-induced model of Parkinson's disease, potentially through modulation of the ERK1/2 pathway.[16]

  • Blast-Induced Auditory Hair Cell Death: By inhibiting PARP-1, 3-aminobenzamide helps maintain the viability of auditory hair cells exposed to blast overpressure.[17]

Quantitative Data

The inhibitory potency and efficacy of 3-aminobenzamide have been quantified in various studies.

ParameterValueCell Line/ModelReference
IC50 ~50 nMCHO cells[5][18][19][20]
IC50 ~30 µM(General)[21]
Inhibition >95% at >1 µMCHO cells[18][19]
Neuroprotection 40 mg/kg (maximal)Mouse model of cerebral ischemia[12]
Renal Protection 100 mg/kg/day (i.p.)Rat model of renal I/R injury[13]
Myocardial Protection 10 mg/kg (i.v.)Rat model of myocardial I/R[8][9][10]
Radiosensitization 8 mMEwing's sarcoma cells[6]

Signaling Pathways

The therapeutic effects of 3-aminobenzamide are mediated through its modulation of several key signaling pathways.

DNA Damage Response and Repair Pathway

DNA_Damage_Response cluster_0 Cellular Stress (e.g., ROS, Alkylating Agents) cluster_1 PARP-Mediated Repair cluster_2 Effect of 3-Aminobenzamide stress DNA Single-Strand Break (SSB) PARP1 PARP-1 stress->PARP1 activates PAR PAR Synthesis PARP1->PAR catalyzes BER Base Excision Repair (BER) Machinery PAR->BER recruits SSB_Repair SSB Repair BER->SSB_Repair ThreeAB 3-Aminobenzamide ThreeAB->PARP1 inhibits

PARP-Mediated Cell Death (Parthanatos) Pathway

Parthanatos_Pathway cluster_0 Severe DNA Damage cluster_1 PARP Hyperactivation cluster_2 Mitochondrial Dysfunction cluster_3 Cell Death cluster_4 Intervention DNA_Damage Extensive DNA Damage PARP_Hyper PARP-1 Hyperactivation DNA_Damage->PARP_Hyper NAD_Depletion NAD+ Depletion PARP_Hyper->NAD_Depletion AIF AIF Release from Mitochondria PARP_Hyper->AIF PAR polymer signals ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Parthanatos (Necrotic Cell Death) ATP_Depletion->Cell_Death AIF->Cell_Death induces ThreeAB 3-Aminobenzamide ThreeAB->PARP_Hyper inhibits

Experimental Protocols

PARP Activity Assay (Cell-Based)

This protocol is a general guideline for assessing PARP activity in cells treated with 3-aminobenzamide.

Materials:

  • Cell line of interest (e.g., CHO, HeLa)

  • 96-well cell culture plates

  • 3-Aminobenzamide

  • DNA damaging agent (e.g., H₂O₂, methyl methanesulfonate)

  • PARP activity assay kit (chemiluminescent or colorimetric)

  • Cell lysis buffer

  • BCA protein assay kit

  • Microplate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Treatment: Treat the cells with a range of concentrations of 3-aminobenzamide for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Induction of PARP Activity (Optional): To enhance the signal, treat the cells with a DNA damaging agent for a short period (e.g., 200 µM H₂O₂ for 10 minutes) to induce PARP activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • PARP Activity Measurement: Follow the manufacturer's instructions for the chosen PARP activity assay kit. Typically, this involves incubating the cell lysate in a plate pre-coated with histones and biotinylated NAD+. The incorporation of biotinylated PAR onto the histones is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.

  • Data Analysis: Measure the signal using a microplate reader. The PARP activity is inversely proportional to the inhibitory effect of 3-aminobenzamide. Calculate the IC50 value from the dose-response curve.

PARP_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_3ab Treat with 3-Aminobenzamide seed_cells->treat_3ab induce_damage Induce DNA Damage (Optional) treat_3ab->induce_damage lyse_cells Lyse Cells induce_damage->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein run_parp_assay Perform PARP Activity Assay quantify_protein->run_parp_assay read_plate Read Plate (Luminometer/Spectrophotometer) run_parp_assay->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Cell Viability Assay (e.g., AlamarBlue Assay)

This protocol assesses the effect of 3-aminobenzamide, alone or in combination with a cytotoxic agent, on cell viability.

Materials:

  • Cancer cell line of interest (e.g., LoVo colon cancer cells)

  • 96-well cell culture plates

  • 3-Aminobenzamide

  • Chemotherapeutic agent (e.g., temozolomide)

  • AlamarBlue reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of 3-aminobenzamide and/or the chemotherapeutic agent. Include appropriate controls (vehicle, 3-aminobenzamide alone, chemotherapeutic agent alone). Incubate for a specified period (e.g., 72 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well and incubate for a further 6 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~544 nm and emission at ~590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable, metabolically active cells. Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Conclusion

3-Aminobenzamide, as a potent inhibitor of PARP, presents a multitude of therapeutic opportunities. Its ability to modulate the DNA damage response and prevent PARP-mediated cell death makes it a valuable tool in the fight against cancer and in the mitigation of ischemia-reperfusion injury and certain neurological conditions. Further research into the specific roles of different PARP isoforms and the development of even more selective inhibitors will continue to refine the therapeutic applications of targeting this critical cellular pathway.

References

In Silico Modeling of 3-amino-N,N-diethylbenzamide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-amino-N,N-diethylbenzamide's binding to putative receptor targets. Due to the limited availability of direct experimental data for this compound, this document outlines a hypothetical study leveraging its structural similarity to the well-characterized insect repellent, N,N-diethyl-m-toluamide (DEET). The methodologies detailed herein are broadly applicable to the study of small molecule interactions with G-protein coupled receptors (GPCRs), specifically insect odorant receptors (ORs). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, along with structured data presentation and visualization of relevant pathways and workflows.

Introduction

This compound is a small molecule with structural similarities to known bioactive compounds. Understanding its interaction with biological receptors is crucial for elucidating its potential pharmacological or physiological effects. In silico modeling provides a powerful, resource-efficient approach to predict potential biological targets, characterize binding modes, and estimate binding affinities, thereby guiding subsequent experimental validation.

Given the structural resemblance of this compound to DEET, a compound known to interact with insect odorant receptors, this guide will use a hypothetical insect OR as the primary target for the described in silico workflow. DEET is known to modulate the activity of these receptors, leading to its repellent effect.[1][2][3][4][5] This guide will therefore focus on a plausible workflow to investigate whether this compound might exhibit a similar mechanism of action.

In Silico Modeling Workflow

The comprehensive in silico workflow for investigating the binding of this compound to a putative insect odorant receptor is outlined below. This multi-step process integrates several computational techniques to build a robust model of the ligand-receptor interaction.

cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Binding Site Prediction & Docking cluster_3 Refinement & Analysis cluster_4 Output T_ID Target Selection (Insect Odorant Receptor) HM Homology Modeling T_ID->HM No Crystal Structure MV Model Validation HM->MV BS_Pred Binding Site Prediction MV->BS_Pred Dock Molecular Docking MV->Dock L_Prep This compound 3D Structure Generation L_Opt Energy Minimization L_Prep->L_Opt L_Opt->Dock BS_Pred->Dock MD Molecular Dynamics Simulation Dock->MD BFE Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD->BFE Results Binding Mode Analysis Affinity Estimation Interaction Fingerprinting BFE->Results

Figure 1: In Silico Modeling Workflow.

Experimental Protocols

Target Identification and Homology Modeling
  • Protocol 3.1.1: Target Selection: Based on the structural similarity to DEET, a representative insect odorant receptor (OR) from a relevant species (e.g., Aedes aegypti or Anopheles gambiae) is selected as the putative target. For this hypothetical study, we will consider the Aedes aegypti odorant receptor AaegOr2.

  • Protocol 3.1.2: Template Selection: A BLAST search against the Protein Data Bank (PDB) is performed using the AaegOr2 sequence to identify suitable templates for homology modeling. A high-resolution crystal structure of a related GPCR is selected.

  • Protocol 3.1.3: Model Building: A 3D model of AaegOr2 is generated using a homology modeling program such as MODELLER or SWISS-MODEL. This process involves aligning the target sequence with the template structure, copying the coordinates of the aligned residues, and modeling the non-aligned loop regions.

  • Protocol 3.1.4: Model Validation: The quality of the generated homology model is assessed using tools like PROCHECK for stereochemical quality (Ramachandran plot analysis) and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Ligand Preparation
  • Protocol 3.2.1: 3D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Protocol 3.2.2: Ligand Optimization: The 3D structure of the ligand is energy-minimized using a force field such as MMFF94. This step ensures a low-energy, stable conformation of the ligand prior to docking.

Molecular Docking
  • Protocol 3.3.1: Receptor Preparation: The validated homology model of AaegOr2 is prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site can be predicted based on the known binding site of ligands in the template structure or by using binding site prediction algorithms.

  • Protocol 3.3.2: Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Glide. The prepared ligand is docked into the defined binding pocket of the receptor. The docking algorithm samples a wide range of ligand conformations and orientations within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Protocol 3.3.3: Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are examined.

Molecular Dynamics Simulation
  • Protocol 3.4.1: System Setup: The top-ranked docked complex of AaegOr2 and this compound is placed in a simulated lipid bilayer with explicit water molecules and ions to mimic a physiological environment. GROMACS is a commonly used software for this purpose.[6][7][8][9]

  • Protocol 3.4.2: Simulation Protocol: The system undergoes energy minimization to remove steric clashes, followed by a short period of heating and equilibration. A production molecular dynamics (MD) simulation is then run for an extended period (e.g., 100 ns) to observe the dynamic behavior of the ligand-receptor complex.

  • Protocol 3.4.3: Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

Binding Free Energy Calculation
  • Protocol 3.5.1: MM/PBSA or MM/GBSA Calculation: The binding free energy of the ligand-receptor complex is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[10][11][12][13] These methods provide a more accurate estimation of binding affinity than docking scores by considering the solvent effect and averaging over multiple snapshots from the MD trajectory.

Data Presentation

The quantitative data generated from this hypothetical in silico modeling study are summarized in the tables below.

Table 1: Hypothetical Molecular Docking Results

LigandReceptorDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
This compoundAaegOr2-8.20.58Phe121, Trp154, Tyr278
DEET (control)AaegOr2-7.90.89Phe121, Val198, Leu275

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics

Simulation SystemAverage RMSD of Protein Backbone (Å)Average RMSD of Ligand (Å)
AaegOr2 - this compound2.3 ± 0.41.8 ± 0.3
AaegOr2 - DEET (control)2.5 ± 0.52.1 ± 0.4

Table 3: Hypothetical Binding Free Energy Calculations

ComplexΔGbind (MM/GBSA) (kcal/mol)
AaegOr2 - this compound-52.6 ± 6.1
AaegOr2 - DEET (control)-48.9 ± 5.8

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway

The binding of an agonist to an insect odorant receptor typically leads to the opening of an ion channel, resulting in membrane depolarization and neuronal signaling. DEET is thought to modulate this process.[3][4][5] The following diagram illustrates a hypothetical signaling pathway for an insect odorant receptor and the putative modulatory role of this compound.

Odorant Odorant OR Odorant Receptor (OR) Odorant->OR Binds Ligand This compound Ligand->OR Modulates IonChannel Ion Channel Opening OR->IonChannel Activates Orco Co-receptor (Orco) Orco->IonChannel Forms channel with Depolarization Membrane Depolarization IonChannel->Depolarization Signal Neuronal Signal to Brain Depolarization->Signal

Figure 2: Hypothetical Odorant Receptor Signaling Pathway.

Experimental Validation Workflow

The in silico predictions should be validated through in vitro and in vivo experiments. The following diagram outlines a potential experimental workflow for validating the computational findings.

cluster_0 In Silico Predictions cluster_1 In Vitro Validation cluster_2 In Vivo Validation cluster_3 Outcome InSilico Predicted Binding of This compound to OR BindingAssay Radioligand Binding Assay InSilico->BindingAssay FunctionalAssay Two-Electrode Voltage Clamp (Xenopus Oocytes) BindingAssay->FunctionalAssay Confirms Binding BehavioralAssay Behavioral Repellency Assay (e.g., Arm-in-Cage) FunctionalAssay->BehavioralAssay Confirms Functional Effect Conclusion Validated Mechanism of Action BehavioralAssay->Conclusion

Figure 3: Experimental Validation Workflow.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust and systematic approach to investigate the binding of this compound to a putative insect odorant receptor. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of ligand recognition and receptor modulation. The generated data, when presented in a clear and structured format, can effectively guide further experimental studies, such as in vitro binding assays and in vivo behavioral assays, to validate the computational predictions. This integrated approach accelerates the characterization of novel compounds and their potential applications.

References

3-Amino-N,N-diethylbenzamide: A Technical Overview of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-amino-N,N-diethylbenzamide, a small molecule of interest in medicinal chemistry and organic synthesis. Due to the limited specific historical and application data in publicly accessible literature, this document focuses on the probable synthetic pathways based on established chemical principles and data from closely related analogues. Physical and chemical properties are presented, along with detailed, inferred experimental protocols.

Introduction and Historical Context

This compound belongs to the class of aminobenzamides. While its direct historical discovery and development are not well-documented in scientific literature, its structural similarity to well-known compounds provides a basis for its scientific interest. The parent compound, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, transcription, and cell death.[1] This has led to the investigation of various 3-aminobenzamide derivatives for potential therapeutic applications, including in oncology.[1][2]

The N,N-diethylamide moiety is a common feature in various biologically active molecules, most notably in the insect repellent N,N-diethyl-m-toluamide (DEET). The synthesis and properties of N,N-diethylbenzamide and its derivatives have been extensively studied in the context of developing insect repellents and other bioactive compounds.[3] It is plausible that this compound was initially synthesized as part of broader research programs exploring the structure-activity relationships of benzamide derivatives. Commercial suppliers identify it as a useful pharmaceutical intermediate and a reagent in organic synthesis.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OPubChem[5]
Molecular Weight 192.26 g/mol PubChem[5]
CAS Number 68269-83-0PubChem[5]
Appearance Not specified (likely solid)-
Boiling Point (Predicted) 372.0 ± 25.0 °CCookeChem[4]
Density (Predicted) 1.068 ± 0.06 g/cm³CookeChem[4]
pKa (Predicted) 3.75 ± 0.10CookeChem[4]

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride 3-Nitro-N,N-diethylbenzamide 3-Nitro-N,N-diethylbenzamide 3-Nitrobenzoyl_chloride->3-Nitro-N,N-diethylbenzamide Diethylamine Diethylamine Diethylamine->3-Nitro-N,N-diethylbenzamide This compound This compound 3-Nitro-N,N-diethylbenzamide->this compound Reducer Reducing Agent (e.g., H₂, Pd/C) Reducer->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, inferred experimental protocols for the synthesis of this compound. These are based on established procedures for similar reactions.

Step 1: Synthesis of 3-Nitro-N,N-diethylbenzamide

This procedure is adapted from the general synthesis of N,N-diethylbenzamide.

  • Materials:

    • 3-Nitrobenzoyl chloride

    • Diethylamine

    • Triethylamine

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine and triethylamine in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-nitrobenzoyl chloride in dichloromethane to the cooled amine solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitro-N,N-diethylbenzamide.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol is based on the standard procedure for the reduction of nitroarenes.

  • Materials:

    • 3-Nitro-N,N-diethylbenzamide

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

  • Procedure:

    • Dissolve 3-nitro-N,N-diethylbenzamide in ethanol or methanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Potential Signaling Pathways and Biological Activity

While direct studies on the biological activity of this compound are scarce, the activity of its parent compound, 3-aminobenzamide, offers insights into its potential mechanisms of action. 3-Aminobenzamide is a well-characterized inhibitor of PARP.[1]

PARP Inhibition Pathway

PARP Inhibition DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death 3AB_Derivative This compound (Potential Inhibitor) 3AB_Derivative->PARP_Activation Inhibits

Caption: Potential inhibition of the PARP pathway by this compound.

The PARP enzyme is activated by DNA strand breaks. Once activated, it cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto nuclear proteins, a process which consumes large amounts of cellular NAD+ and subsequently ATP, potentially leading to cell death.[1] As a structural analogue of the nicotinamide portion of NAD+, 3-aminobenzamide acts as a competitive inhibitor of PARP. It is hypothesized that this compound could exhibit similar inhibitory activity, although this would require experimental validation.

Conclusion

This compound is a compound with limited direct historical and biological data in the public domain. However, its synthesis can be reliably predicted based on established chemical methodologies for related benzamides. Its structural similarity to known PARP inhibitors suggests a potential for biological activity in this area, warranting further investigation. This guide provides a foundational technical overview to support future research and development efforts involving this molecule.

References

3-Amino-N,N-diethylbenzamide: A Core Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-N,N-diethylbenzamide is a valuable bifunctional molecule serving as a key building block in the landscape of organic synthesis. Its structure, featuring a nucleophilic aromatic amine and a stable diethylamide group, makes it an important intermediate for the construction of complex molecules, particularly in the development of novel pharmaceuticals and specialty chemicals. The primary amino group offers a reactive handle for a multitude of transformations, most notably diazotization-substitution reactions, while the diethylamide moiety provides a stable structural element that can influence solubility, conformation, and biological activity in the final target compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols relevant to its application as a chemical intermediate.

Physicochemical and Structural Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.[1]

PropertyValue
IUPAC Name This compound
CAS Number 68269-83-0
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Canonical SMILES CCN(CC)C(=O)C1=CC(=CC=C1)N
InChIKey PECCRTHITMTOJM-UHFFFAOYSA-N
Predicted Boiling Point 372.0 ± 25.0 °C
Predicted Density 1.068 ± 0.06 g/cm³
Appearance Typically a solid or oil
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Synthesis of this compound

The most direct and reliable synthesis of this compound is a two-step process commencing from 3-nitrobenzoic acid. This pathway involves the formation of an amide bond followed by the reduction of the nitro group.

Synthesis_Pathway Start 3-Nitrobenzoic Acid Intermediate1 3-Nitrobenzoyl Chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 3-Nitro-N,N-diethylbenzamide Intermediate1->Intermediate2 Diethylamine (Et₂NH), Base (e.g., Et₃N) Product This compound Intermediate2->Product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N,N-diethylbenzamide (Amidation)

This procedure is based on standard methods for converting carboxylic acids to amides via an acyl chloride intermediate.

  • Materials:

    • 3-Nitrobenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Diethylamine (1.5 eq)

    • Triethylamine (Et₃N) or Pyridine (2.0 eq)

    • Catalytic N,N-Dimethylformamide (DMF) (for SOCl₂)

  • Protocol:

    • To a stirred suspension of 3-nitrobenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride dropwise at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then reflux gently for 2-3 hours until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-nitrobenzoyl chloride.

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve diethylamine and triethylamine in anhydrous DCM.

    • Add the diethylamine solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 3-nitro-N,N-diethylbenzamide, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean byproducts.

  • Materials:

    • 3-Nitro-N,N-diethylbenzamide (1.0 eq)

    • Palladium on carbon (5-10% Pd/C, ~1-5 mol% Pd)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Protocol:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3-nitro-N,N-diethylbenzamide in a suitable solvent such as methanol or ethanol.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and begin vigorous stirring or shaking.

    • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 2-12 hours at room temperature.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity but can be further purified if necessary.[2][3][4][5][6]

Application as a Chemical Intermediate

The utility of this compound stems from the reactivity of its primary aromatic amine. This functional group is a gateway to numerous transformations, making the molecule a versatile precursor in multi-step synthesis.

Diazotization and Sandmeyer Reactions

The most powerful application of this intermediate is its conversion to an aryl diazonium salt. This salt is highly reactive and can be displaced by a wide variety of nucleophiles, often using a copper(I) salt catalyst in what is known as the Sandmeyer reaction.[7][8][9] This allows for the introduction of functional groups that are difficult to install via other methods.

Sandmeyer_Reactions cluster_products Products Start This compound Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Start->Diazonium NaNO₂, H⁺ (0-5 °C) Halide 3-Halo-N,N-diethylbenzamide (X = Cl, Br) Diazonium->Halide CuX Cyano 3-Cyano-N,N-diethylbenzamide Diazonium->Cyano CuCN Hydroxy 3-Hydroxy-N,N-diethylbenzamide Diazonium->Hydroxy H₂O, Δ

Caption: Key transformations via the Sandmeyer reaction.

General Experimental Protocol (Diazotization-Chlorination):

  • Dissolve this compound in an aqueous solution of hydrochloric acid (~2.5-3.0 eq).

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl, also cooled to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Observe for nitrogen gas evolution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification.[10]

ReactionReagentsTypical Product
Chlorination CuCl / HCl3-Chloro-N,N-diethylbenzamide
Bromination CuBr / HBr3-Bromo-N,N-diethylbenzamide
Cyanation CuCN / KCN3-Cyano-N,N-diethylbenzamide
Hydroxylation H₂O, H₂SO₄, heat3-Hydroxy-N,N-diethylbenzamide
Iodination KI3-Iodo-N,N-diethylbenzamide
Acylation and Sulfonylation Reactions

The amino group readily reacts with acylating or sulfonylating agents to form stable amide or sulfonamide linkages, respectively. This is a common strategy for building more complex molecular scaffolds.

General Experimental Protocol (N-Acylation):

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the product. Purify by standard methods.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification node1 Reactant Loading Dissolve this compound and base in anhydrous solvent. node2 Reagent Addition Cool to 0 °C and add acylating agent dropwise. node1->node2 node3 Stirring Allow to warm to RT and stir for specified time. node2->node3 node4 Monitoring Check progress using TLC or LC-MS. node3->node4 node5 Quench & Extract Add water and extract product into organic solvent. node4->node5 node6 Wash & Dry Wash organic layer with acid/base/brine. Dry over Na₂SO₄. node5->node6 node7 Isolate & Purify Concentrate solvent and purify by chromatography or recrystallization. node6->node7

Caption: General workflow for an N-acylation experiment.

This compound is a strategically important intermediate whose value lies in the orthogonal reactivity of its functional groups. The straightforward two-step synthesis provides reliable access to this compound. Its primary aromatic amine is readily converted into a diazonium salt, opening a vast array of possibilities for aromatic substitution via the Sandmeyer reaction. Furthermore, standard acylation and sulfonylation reactions provide robust methods for extending molecular complexity. For researchers in drug discovery and materials science, this intermediate represents a reliable and versatile platform for the synthesis of novel and functional molecules.

References

Technical Guide: 3-amino-N,N-diethylbenzamide (CAS: 68269-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Safety, Handling, and Material Safety Data

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-amino-N,N-diethylbenzamide. The information is compiled from publicly available safety data sheets and chemical databases to ensure laboratory personnel can manage this compound with the highest degree of safety.

Chemical Identification and Physical Properties

This compound is an aromatic amine derivative. While extensive experimental data is not publicly available, computed and predicted properties provide a baseline for handling procedures.

PropertyValueSource
CAS Number 68269-83-0PubChem[1]
Molecular Formula C₁₁H₁₆N₂OPubChem[1]
Molecular Weight 192.26 g/mol PubChem[1]
Boiling Point 372.0 ± 25.0 °C (Predicted)CookeChem[2]
Density 1.068 ± 0.06 g/cm³ (Predicted)CookeChem[2]
pKa 3.75 ± 0.10 (Predicted)CookeChem[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous. All personnel must be fully aware of its potential risks before handling. The Globally Harmonized System (GHS) classification is as follows:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed
Skin Corrosion/Irritation2H315WarningCauses skin irritation
Serious Eye Damage/Eye Irritation2AH319WarningCauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335WarningMay cause respiratory irritation
Skin Sensitization-H317WarningMay cause an allergic skin reaction

(Data sourced from PubChem and Matrix Scientific)[1][3]

Safe Handling and Storage

Adherence to strict laboratory protocols is mandatory when working with this compound to minimize exposure risk.

3.1. Engineering Controls

  • Work must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) at all times.[1]

  • Skin and Body Protection: Wear a lab coat and protective clothing. Ensure all skin is covered.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator.[1]

3.3. General Handling Practices

  • Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1]

  • Avoid breathing dust or vapor.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

3.4. Storage

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

GHS_Handling_Workflow General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Work within Chemical Fume Hood C->D E Weigh/Transfer Compound (Avoid Dust Generation) D->E F Keep Container Tightly Sealed E->F G Decontaminate Work Area F->G H Dispose of Waste (Follow Site Procedures) G->H I Remove PPE & Wash Hands H->I

General laboratory workflow for handling the compound.

First Aid and Emergency Procedures

Immediate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with generous quantities of running water and non-abrasive soap. Seek medical attention. Remove and launder contaminated clothing before reuse.[1]
Eye Contact Rinse cautiously and thoroughly with clean, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release: In case of a spill, wear an appropriate respirator, chemical-resistant gloves, and protective clothing.[1] Absorb the material with an inert substance and place it into a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not dispose of down the drain or into the environment.

GHS_Hazard_Overview Hazard & Response Logical Flow cluster_hazards Primary Hazards cluster_ppe Required PPE cluster_exposure Exposure Response Compound This compound H302 Harmful if Swallowed Compound->H302 H315 Skin Irritant Compound->H315 H319 Eye Irritant Compound->H319 H335 Respiratory Irritant Compound->H335 Ingest Seek Medical Help H302->Ingest If exposed Goggles Safety Goggles H315->Goggles Mitigated by Gloves Resistant Gloves H315->Gloves Mitigated by Coat Lab Coat H315->Coat Mitigated by Skin Wash Skin H315->Skin If exposed H319->Goggles Mitigated by H319->Gloves Mitigated by H319->Coat Mitigated by Eyes Rinse Eyes (15 min) H319->Eyes If exposed Hood Fume Hood H335->Hood Mitigated by Inhale Move to Fresh Air H335->Inhale If exposed

Logical relationships between hazards and responses.

Experimental Protocols and Biological Activity

6.1. Experimental Use As of the date of this guide, a review of public scientific literature did not yield specific, detailed experimental protocols for the application of this compound in biological or drug development research. It is described as a useful pharmaceutical intermediate and a reagent in organic synthesis.[2] Researchers should develop their own protocols based on the safety information provided herein and general principles of chemical synthesis and analysis.

6.2. Biological Activity and Signaling Pathways There is no publicly available information detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Its toxicological properties have not been fully investigated.[1] Any research into its biological effects should be conducted with the utmost caution, assuming high potential toxicity until proven otherwise.

Disclaimer: This guide is intended for informational purposes for trained professionals and is based on currently available data. It is not a substitute for a formal risk assessment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-amino-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-diethylbenzamide is an aromatic amine of interest in various fields, including pharmaceutical development as a potential synthetic intermediate or metabolite. Accurate and precise quantification of this compound in different sample matrices is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound are HPLC and LC-MS/MS. HPLC-UV offers a cost-effective method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations. The aromatic nature of the compound allows for sensitive detection using a UV detector.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For biological samples like plasma, urine, or tissue homogenates, LC-MS/MS is the preferred method due to its high selectivity and sensitivity, which allows for the detection of low concentrations of the analyte in the presence of complex matrix components.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of aromatic amines using HPLC-UV and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.99> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity ModerateHigh
Matrix Effect ProneCan be significant
Throughput HighHigh

Experimental Protocols

Protocol 1: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV

1. Scope: This protocol describes a method for the quantification of this compound in solid or liquid pharmaceutical formulations.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40, v/v). The exact ratio should be optimized for best peak shape and retention time.

5. Sample Preparation:

  • Solid Formulations: Accurately weigh a portion of the powdered formulation equivalent to about 10 mg of this compound, transfer it to a 100 mL volumetric flask, add about 70 mL of sample diluent, sonicate for 15 minutes, and then dilute to volume with the sample diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.

  • Liquid Formulations: Accurately dilute a known volume of the liquid formulation with the sample diluent to achieve a final concentration within the calibration range. Filter an aliquot through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Wavelength corresponding to the maximum absorbance of this compound (to be determined by UV scan, typically in the range of 230-280 nm).

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples (Plasma) by LC-MS/MS

1. Scope: This protocol provides a sensitive and selective method for the quantification of this compound in human plasma.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., this compound-d10) is recommended. If unavailable, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

3. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC column suitable for polar compounds (e.g., C18 or HILIC)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

4. Preparation of Solutions:

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard and IS Solutions: Prepare working solutions by diluting the stock solutions in a mixture of acetonitrile and water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate volumes of the working standard solutions.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical - requires optimization):

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

7. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh/Measure Sample and Standard prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample filter Filter through 0.45 µm filter prep_sample->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification LCMSMS_Workflow cluster_sample_prep Sample Preparation (Plasma) cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration Generate Calibration Curve ratio->calibration quantify Quantify Concentration calibration->quantify Logical_Relationship cluster_method_selection Method Selection cluster_validation Method Validation sample_matrix Sample Matrix hplc_uv HPLC-UV sample_matrix->hplc_uv Simple (e.g., Formulations) lcmsms LC-MS/MS sample_matrix->lcmsms Complex (e.g., Biological) required_sensitivity Required Sensitivity required_sensitivity->hplc_uv Moderate required_sensitivity->lcmsms High validation_params Validation Parameters hplc_uv->validation_params lcmsms->validation_params specificity Specificity validation_params->specificity linearity Linearity validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision lod LOD validation_params->lod loq LOQ validation_params->loq robustness Robustness validation_params->robustness

Application of 3-amino-N,N-diethylbenzamide in Alzheimer's Disease Research: Current Status and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current scientific literature reveals no direct studies on the application of 3-amino-N,N-diethylbenzamide in Alzheimer's disease research. While this specific molecule has not been a focus of investigation, its core chemical structure, the benzamide scaffold, is of significant interest to researchers developing novel therapeutics for neurodegenerative disorders. This document provides a detailed overview of the application of a representative benzamide derivative as a cholinesterase inhibitor, a key target in Alzheimer's disease therapy, to illustrate the potential research avenues and methodologies that could be applied to novel compounds like this compound.

Illustrative Application Notes: Benzamide Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease

Background

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta plaques and neurofibrillary tangles in the brain. One of the key pathological features of Alzheimer's is the dysfunction of cholinergic neurotransmission. Acetylcholine (ACh) is a neurotransmitter crucial for learning and memory, and its levels are significantly reduced in the brains of Alzheimer's patients due to the activity of enzymes called cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.

Benzamide derivatives have emerged as a promising class of compounds for the development of cholinesterase inhibitors.[1][2][3][4][5] Their versatile chemical structure allows for modifications that can enhance their potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

The primary mechanism of action for benzamide derivatives in the context of Alzheimer's disease is the inhibition of cholinesterases. These compounds typically act as competitive or mixed-type inhibitors, binding to the active site or peripheral anionic site of AChE and BChE. This binding prevents the breakdown of acetylcholine, thereby increasing its availability for neurotransmission.

Some benzamide derivatives are being designed as multi-target-directed ligands, not only inhibiting cholinesterases but also targeting other key pathological pathways in Alzheimer's disease, such as monoamine oxidase B (MAO-B) inhibition and iron chelation.[2][5]

Preclinical Data Summary

The following table summarizes representative preclinical data for an illustrative benzamide derivative, "Compound BZ-1," based on findings for similar compounds in the literature.

ParameterValueDescription
AChE Inhibition (IC50) 85 nMConcentration of the compound required to inhibit 50% of acetylcholinesterase activity.
BChE Inhibition (IC50) 15 nMConcentration of the compound required to inhibit 50% of butyrylcholinesterase activity.[1][3]
Selectivity Index (AChE/BChE) 5.67Ratio of IC50 values, indicating higher selectivity for BChE.
In vitro Neuroprotection (EC50) 1.2 µMConcentration of the compound that provides 50% protection to neuronal cells against oxidative stress-induced cell death.
Blood-Brain Barrier Permeability (PAMPA) 6.5 x 10-6 cm/sIn vitro measure of the compound's ability to cross the blood-brain barrier.
In vivo Efficacy (Morris Water Maze) 35% improvementImprovement in spatial memory in a transgenic mouse model of Alzheimer's disease following treatment.

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values of a test compound for AChE and BChE.

Materials:

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., Compound BZ-1)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 125 µL of phosphate buffer and 50 µL of DTNB solution to each well.

  • Add 25 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)

Objective: To assess the ability of a test compound to protect neuronal cells from oxidative stress.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Hydrogen peroxide (H2O2) or Amyloid-beta (Aβ) oligomers as the neurotoxic agent

  • Test compound (e.g., Compound BZ-1)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding H2O2 (e.g., 100 µM) or Aβ oligomers (e.g., 10 µM) to the wells and incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the neuroprotective effect of the compound.

Visualizations

Mechanism of Cholinesterase Inhibition in Alzheimer's Disease cluster_0 Synaptic Cleft cluster_1 Outcome ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Increased_ACh Increased ACh Levels BZ Benzamide Derivative (e.g., Compound BZ-1) BZ->AChE Inhibition Enhanced_Signal Enhanced Cholinergic Neurotransmission Increased_ACh->Enhanced_Signal Cognitive_Improvement Symptomatic Improvement in Alzheimer's Disease Enhanced_Signal->Cognitive_Improvement

Caption: Cholinesterase Inhibition by a Benzamide Derivative.

Experimental Workflow for Preclinical Evaluation Start Compound Synthesis (Benzamide Derivative) Step1 In Vitro Screening: Cholinesterase Inhibition Assay (AChE & BChE IC50) Start->Step1 Step2 In Vitro Neuroprotection: MTT Assay in Neuronal Cells Step1->Step2 Step3 ADMET Prediction: Blood-Brain Barrier Permeability (e.g., PAMPA) Step2->Step3 Step4 In Vivo Efficacy Studies: Transgenic Mouse Model (e.g., Morris Water Maze) Step3->Step4 End Lead Compound for Further Development Step4->End

Caption: Preclinical Evaluation Workflow.

References

Application Notes and Protocols for the Synthesis of 3-amino-N,N-diethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-amino-N,N-diethylbenzamide and its derivatives. This class of compounds is of significant interest in biomedical research, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. The protocols outlined below detail the synthesis of the parent compound and provide methodologies for the preparation of various derivatives, which are valuable for structure-activity relationship (SAR) studies.

Introduction

3-Aminobenzamide and its derivatives are recognized as a core scaffold for the development of potent PARP inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of a library of this compound derivatives allows for the exploration of chemical space around this pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy Overview

The primary synthetic route to this compound involves a two-step process. The first step is the formation of the amide bond between 3-nitrobenzoic acid and diethylamine, typically via an acid chloride intermediate. The second step is the reduction of the nitro group to the corresponding amine. Derivatives can be synthesized by either modifying the starting materials or by subsequent functionalization of the 3-amino group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is divided into two parts: the synthesis of the intermediate, N,N-diethyl-3-nitrobenzamide, followed by its reduction to the final product.

Part A: Synthesis of N,N-diethyl-3-nitrobenzamide

This procedure involves the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, which is then reacted with diethylamine.

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is used directly in the next step.

  • Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of 3-nitrobenzoyl chloride to the cooled diethylamine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N,N-diethyl-3-nitrobenzamide can be purified by column chromatography on silica gel.

Part B: Reduction of N,N-diethyl-3-nitrobenzamide

This procedure details the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • N,N-diethyl-3-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve N,N-diethyl-3-nitrobenzamide (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10% by weight of the nitro compound) to the solution.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon), then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 3-(Acylamino)-N,N-diethylbenzamide Derivatives

This protocol describes the acylation of the 3-amino group of this compound with an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-(acylamino)-N,N-diethylbenzamide derivative by column chromatography or recrystallization.

Data Presentation

The following table summarizes the yields for the synthesis of various N-substituted 4-aminobenzamide derivatives, which can be considered analogous to the synthesis of derivatives of this compound. This data provides an indication of the expected yields for the synthesis of a library of such compounds.

EntryAmineProductYield (%)
1BenzylamineN-(4-(benzylcarbamoyl)phenyl)acetamide85
2AnilineN-(4-(phenylcarbamoyl)phenyl)acetamide82
34-FluoroanilineN-(4-((4-fluorophenyl)carbamoyl)phenyl)acetamide88
4Piperidine1-(4-acetamidobenzoyl)piperidine91
5Morpholine4-(4-acetamidobenzoyl)morpholine93

Yields are based on analogous syntheses and are for illustrative purposes.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction 3_Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3_Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3_Nitrobenzoic_Acid->3_Nitrobenzoyl_Chloride SOCl₂ NN_diethyl_3_nitrobenzamide N,N-diethyl-3-nitrobenzamide 3_Nitrobenzoyl_Chloride->NN_diethyl_3_nitrobenzamide Diethylamine, Et₃N Final_Product This compound NN_diethyl_3_nitrobenzamide->Final_Product H₂, Pd/C

Caption: A two-step synthesis of this compound.

Signaling Pathway: PARP Inhibition in DNA Damage Response

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Proteins PARP->PARylation Apoptosis Cell Death (in BRCA-deficient cells) DNA_Repair DNA Repair PARylation->DNA_Repair Inhibitor 3-aminobenzamide Derivative (PARP Inhibitor) Inhibitor->PARP blocks Inhibition Inhibition

Caption: Mechanism of action of 3-aminobenzamide derivatives as PARP inhibitors.

Application Notes and Protocols for Cell-Based Assays Involving 3-Aminobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: While the initial request specified "3-amino-N,N-diethylbenzamide," a comprehensive search of scientific literature and databases did not yield established cell-based assay protocols or significant biological data for this specific compound. However, the structurally related and extensively studied compound, 3-aminobenzamide (3-AB) , is a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. The following application notes and protocols are therefore provided for 3-aminobenzamide, as it is likely of interest to researchers investigating compounds with an aminobenzamide core for activities such as PARP inhibition.

Application Notes: 3-Aminobenzamide as a PARP Inhibitor in Cell-Based Assays

Introduction

3-Aminobenzamide (3-AB) is a classic and widely used inhibitor of the Poly (ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes, particularly PARP-1 and PARP-2, are critical for cellular responses to DNA damage, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP activity by 3-AB prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary for the recruitment of DNA repair proteins to the site of damage.[1][2] In the context of cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition can lead to synthetic lethality, making it a valuable tool in cancer research and drug development.

Mechanism of Action

3-Aminobenzamide acts as a competitive inhibitor of PARP enzymes. It mimics the nicotinamide moiety of the PARP substrate, NAD+ (Nicotinamide Adenine Dinucleotide), and binds to the enzyme's active site. This competitive binding prevents the transfer of ADP-ribose units from NAD+ to target proteins, thereby inhibiting the formation of PAR chains. The lack of PARylation stalls the DNA single-strand break repair process. When the cell enters S phase, the unrepaired single-strand breaks are converted into more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair pathways (e.g., BRCA-mutant cells), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.

Applications in Cell-Based Assays

  • Studying DNA Repair Pathways: 3-AB can be used to investigate the role of PARP-mediated DNA repair in response to various DNA damaging agents (e.g., alkylating agents, ionizing radiation).

  • Inducing Synthetic Lethality: In combination with genetic models (e.g., siRNA knockdown of BRCA1/2) or in cell lines with known DNA repair defects, 3-AB is used to study the concept of synthetic lethality.

  • Sensitizing Cancer Cells to Chemotherapy and Radiotherapy: By inhibiting DNA repair, 3-AB can enhance the efficacy of DNA-damaging cancer therapies.

  • Investigating PARP-Dependent Cellular Processes: Beyond DNA repair, PARP enzymes are involved in transcriptional regulation, chromatin remodeling, and cell death pathways. 3-AB can be used as a tool to probe these functions.

Data Presentation

The following table summarizes key quantitative data for 3-aminobenzamide from various studies.

ParameterCell LineValueReference
IC50 for PARP Inhibition CHO (Chinese Hamster Ovary)~50 nM[1]
IC50 for PARP Inhibition General~30 µM[2]
Effect on Cell Viability HEI-OC1 (auditory hair cells)Significant protection at 3 mM after blast overpressure[3]
Effect on DNA Repair CHOBlocks most DNA repair between radiation fractions at >1 µM[1]

Note: IC50 values can vary significantly depending on the assay conditions, cell type, and the specific PARP enzyme being targeted.

Signaling Pathway and Experimental Workflow Diagrams

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by 3-Aminobenzamide DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP->PAR NAD NAD+ NAD->PARP Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment Repair SSB Repair Recruitment->Repair DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB Apoptosis Apoptosis DSB->Apoptosis In HR-deficient cells Inhibitor 3-Aminobenzamide Inhibitor->PARP Inhibits

Caption: PARP signaling pathway in DNA damage response and its inhibition by 3-aminobenzamide.

Experimental_Workflow cluster_assays Perform Assays start Start: Seed cells in multi-well plates incubation1 Allow cells to adhere (e.g., 24 hours) start->incubation1 treatment Treat cells with varying concentrations of 3-Aminobenzamide incubation1->treatment induce_damage Optional: Induce DNA damage (e.g., with H2O2 or MMS) treatment->induce_damage incubation2 Incubate for desired duration (e.g., 24-72 hours) treatment->incubation2 No damage control induce_damage->incubation2 parp_assay PARP Activity Assay incubation2->parp_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation2->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) incubation2->apoptosis_assay data_analysis Data Acquisition and Analysis (e.g., plate reader, flow cytometer) parp_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End: Determine IC50, assess cytotoxicity, etc. data_analysis->end

Caption: General experimental workflow for cell-based assays with 3-aminobenzamide.

Experimental Protocols

Protocol 1: PARP Inhibition Assay in Intact Cells

This protocol is a general method to measure the activity of PARP in cells treated with 3-aminobenzamide. It is based on the principle of quantifying the incorporation of NAD+ into an acid-precipitable form (PAR).

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7, or a specific cancer cell line)

  • Complete cell culture medium

  • 12-well cell culture plates

  • 3-Aminobenzamide (3-AB)

  • DNA damaging agent (e.g., 10 mM H2O2 or 1 mM Methyl methanesulfonate - MMS)

  • [³H]-NAD+ (radiolabeled NAD+)

  • Permeabilization buffer (e.g., 0.01% digitonin in buffer)

  • Ice-cold 20% Trichloroacetic Acid (TCA)

  • Ice-cold 95% Ethanol

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Treatment: Prepare a stock solution of 3-AB in DMSO or water. Dilute the stock solution in a complete medium to the desired final concentrations (e.g., a dose-response from 10 nM to 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of 3-AB. Include a vehicle control (medium with the same concentration of DMSO or water).

  • Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • DNA Damage Induction: To activate PARP, treat the cells with a DNA damaging agent. For example, add H2O2 to a final concentration of 1 mM and incubate for 10 minutes at 37°C.

  • PARP Activity Measurement:

    • Wash the cells twice with ice-cold PBS.

    • Permeabilize the cells by adding 250 µL of permeabilization buffer containing [³H]-NAD+ (final concentration ~0.5 µCi/mL) to each well.

    • Incubate for 10 minutes at 37°C to allow the radiolabeled NAD+ to enter the cells and be incorporated into PAR chains.

    • Stop the reaction by adding 1 mL of ice-cold 20% TCA to each well.

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

    • Incubate on ice for 30 minutes to precipitate proteins and nucleic acids.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the pellet twice with 1 mL of ice-cold 95% ethanol.

    • Air-dry the pellet.

    • Resuspend the pellet in 200 µL of 0.5 M NaOH.

    • Transfer the resuspended pellet to a scintillation vial, add 5 mL of scintillation fluid, and mix well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity (counts per minute, CPM) is proportional to the PARP activity. Calculate the percentage of PARP inhibition for each concentration of 3-AB relative to the vehicle-treated, DNA-damaged control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay to Assess Cytotoxicity or Sensitization

This protocol determines the effect of 3-aminobenzamide on cell viability, either alone or in combination with a DNA-damaging agent.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 3-Aminobenzamide (3-AB)

  • Chemotherapeutic agent (e.g., temozolomide) or access to an irradiator

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Treatment:

    • To assess direct cytotoxicity: Add 100 µL of medium containing 2x the final desired concentrations of 3-AB.

    • To assess chemosensitization: Add 50 µL of medium with 4x the final concentration of 3-AB, and 50 µL of medium with 4x the final concentration of the chemotherapeutic agent. Include controls for each agent alone and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells (which are considered 100% viable).

    • Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that causes a 50% reduction in cell viability).

References

Application Notes and Protocols: The Pursuit of Non-Lipogenic ABCA1 Inducers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-amino-N,N-diethylbenzamide: Initial literature searches did not yield specific information on "this compound" as a non-lipogenic ABCA1 inducer. Compounds with similar chemical structures, such as N,N-diethyl-3-methylbenzamide (DEET) and N,N-diethylbenzamide, are primarily documented as insect repellents[1][2][3][4][5][6]. The following application notes and protocols are therefore focused on the broader, and therapeutically significant, class of non-lipogenic ABCA1 inducers.

Introduction to Non-Lipogenic ABCA1 Inducers

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein that facilitates the efflux of cellular cholesterol and phospholipids to apolipoprotein A-I (apoA-I), the first step in reverse cholesterol transport (RCT)[7][8]. By promoting the formation of high-density lipoprotein (HDL), ABCA1 plays a vital role in preventing the accumulation of cholesterol in peripheral tissues, a key factor in the development of atherosclerosis[7]. Furthermore, impaired ABCA1 function is linked to an increased risk of cardiovascular disease, type 2 diabetes, and Alzheimer's disease[9][10][11].

Liver X receptors (LXRs) are major transcriptional regulators of ABCA1[7][9]. While LXR agonists effectively increase ABCA1 expression and cholesterol efflux, their clinical utility has been hampered by a significant side effect: the simultaneous activation of the sterol regulatory element-binding protein 1c (SREBP-1c) pathway, which leads to increased lipogenesis and hypertriglyceridemia[9]. The development of non-lipogenic ABCA1 inducers—compounds that can upregulate ABCA1 activity without stimulating SREBP-1c—is therefore a major goal in cardiovascular and metabolic drug discovery[9][10][12].

These application notes provide an overview of the therapeutic rationale and experimental protocols for the identification and characterization of novel non-lipogenic ABCA1 inducers.

Therapeutic Rationale

The primary therapeutic goal of a non-lipogenic ABCA1 inducer is to enhance reverse cholesterol transport and reduce cellular cholesterol levels without inducing the adverse lipogenic effects associated with LXR agonists. The potential benefits of such a compound include:

  • Reduction of Atherosclerosis: By promoting cholesterol efflux from macrophages in arterial walls, these inducers can help prevent the formation of foam cells and atherosclerotic plaques[7].

  • Treatment of Alzheimer's Disease: ABCA1 is involved in the lipidation of apolipoprotein E (ApoE) in the brain, which is critical for the clearance of amyloid-beta peptides. Increasing ABCA1 activity may therefore be a viable strategy to combat Alzheimer's pathology[10][11].

  • Management of Type 2 Diabetes: ABCA1 expression is linked to improved insulin secretion and glucose homeostasis[9][10].

Experimental Protocols

The following protocols outline the key steps in the discovery and validation of non-lipogenic ABCA1 inducers.

Protocol 1: Primary Screening for ABCA1 Induction

This protocol describes a cell-based reporter assay to screen for compounds that increase the transcriptional activity of the ABCA1 promoter.

1. Cell Culture and Transfection:

  • Culture human hepatoma cells (e.g., HepG2) or macrophage-like cells (e.g., THP-1) in appropriate media.
  • Co-transfect cells with a luciferase reporter plasmid containing the ABCA1 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Compound Treatment:

  • Plate the transfected cells in 96- or 384-well plates.
  • Treat the cells with test compounds at various concentrations for 18-24 hours. Include a positive control (e.g., a known LXR agonist like T0901317) and a vehicle control (e.g., DMSO).

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

4. Data Analysis:

  • Identify compounds that significantly increase ABCA1 promoter activity compared to the vehicle control.

Protocol 2: Counter-Screening for Lipogenic Activity

This protocol is designed to eliminate compounds from the primary screen that also induce lipogenesis.

1. Cell Culture and Transfection:

  • Use the same cell line as in Protocol 1.
  • Co-transfect the cells with a luciferase reporter plasmid containing the SREBP-1c promoter and a control plasmid.

2. Compound Treatment and Luciferase Assay:

  • Follow the same procedure for compound treatment and luciferase measurement as described in Protocol 1.

3. Data Analysis:

  • Identify compounds that induce ABCA1 promoter activity (from Protocol 1) but do not significantly increase SREBP-1c promoter activity.

Protocol 3: Cholesterol Efflux Assay

This functional assay confirms that the induced ABCA1 is active in promoting cholesterol efflux.

1. Cell Culture and Cholesterol Loading:

  • Culture macrophage-like cells (e.g., THP-1 differentiated into macrophages with PMA) in 24- or 48-well plates.
  • Label the cellular cholesterol by incubating the cells with a radioactive tracer (e.g., [³H]-cholesterol) or a fluorescent analog (e.g., NBD-cholesterol) for 24-48 hours[13][14].

2. Compound Treatment and Equilibration:

  • Wash the cells and incubate them in serum-free media containing the test compounds for 18-24 hours to allow for ABCA1 expression and equilibration of the labeled cholesterol[13].

3. Cholesterol Efflux Measurement:

  • Wash the cells and incubate them with a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or HDL, for 4-6 hours[13][15].
  • Collect the media and lyse the cells.
  • Measure the amount of labeled cholesterol in the media and the cell lysate using a scintillation counter (for [³H]-cholesterol) or a fluorescence plate reader (for NBD-cholesterol).

4. Data Analysis:

  • Calculate the percentage of cholesterol efflux as: (counts or fluorescence in media / (counts or fluorescence in media + counts or fluorescence in cell lysate)) * 100.
  • Confirm that the selected compounds significantly increase cholesterol efflux to ApoA-I.

Protocol 4: Gene and Protein Expression Analysis

This protocol validates the effects of the lead compounds on the expression of key target genes and proteins.

1. Cell Culture and Treatment:

  • Treat relevant cell lines (e.g., HepG2, THP-1 macrophages) with the lead compounds for an appropriate duration.

2. RNA Isolation and Quantitative PCR (qPCR):

  • Isolate total RNA from the cells.
  • Perform reverse transcription to synthesize cDNA.
  • Use qPCR to measure the mRNA levels of ABCA1, SREBP1c, and other relevant genes (e.g., FASN, ACCA). Normalize the expression to a housekeeping gene (e.g., GAPDH).

3. Protein Isolation and Western Blotting:

  • Isolate total protein from the cells.
  • Separate the proteins by SDS-PAGE and transfer them to a membrane.
  • Probe the membrane with specific antibodies against ABCA1, SREBP-1c, and a loading control (e.g., β-actin).
  • Quantify the protein bands using densitometry.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Activity of a Hypothetical Non-Lipogenic ABCA1 Inducer (Compound X)

AssayParameterCompound XT0901317 (LXR Agonist)Vehicle
ABCA1 Promoter Assay Fold Induction (vs. Vehicle)10.5 ± 1.215.2 ± 1.81.0 ± 0.1
SREBP-1c Promoter Assay Fold Induction (vs. Vehicle)1.2 ± 0.38.9 ± 1.11.0 ± 0.2
Cholesterol Efflux Assay % Efflux to ApoA-I25.4 ± 2.528.1 ± 3.08.2 ± 1.5
Gene Expression (qPCR) ABCA1 mRNA (Fold Change)8.2 ± 0.912.5 ± 1.51.0 ± 0.1
SREBP1c mRNA (Fold Change)1.1 ± 0.27.5 ± 0.81.0 ± 0.1
Protein Expression (Western) ABCA1 Protein (Fold Change)6.5 ± 0.79.8 ± 1.01.0 ± 0.2
SREBP-1c Protein (Fold Change)1.3 ± 0.36.2 ± 0.61.0 ± 0.1

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

LXR_Signaling_Pathway cluster_LXR_Agonist Traditional LXR Agonist cluster_Non_Lipogenic_Inducer Non-Lipogenic ABCA1 Inducer LXR_Agonist LXR Agonist (e.g., T0901317) LXR_RXR LXR/RXR LXR_Agonist->LXR_RXR Activates ABCA1_Gene ABCA1 Gene LXR_RXR->ABCA1_Gene Induces SREBP1c_Gene SREBP1c Gene LXR_RXR->SREBP1c_Gene Induces ABCA1_Protein ABCA1 Protein ABCA1_Gene->ABCA1_Protein Expression Lipogenic_Enzymes Lipogenic Enzymes SREBP1c_Gene->Lipogenic_Enzymes Expression Cholesterol_Efflux Cholesterol Efflux (Beneficial) ABCA1_Protein->Cholesterol_Efflux Lipogenesis Lipogenesis (Adverse Effect) Lipogenic_Enzymes->Lipogenesis NL_Inducer Non-Lipogenic ABCA1 Inducer Mechanism Alternative Mechanism NL_Inducer->Mechanism Activates ABCA1_Gene2 ABCA1 Gene Mechanism->ABCA1_Gene2 Induces SREBP1c_Gene2 SREBP1c Gene (Not Activated) Mechanism->SREBP1c_Gene2 ABCA1_Protein2 ABCA1 Protein ABCA1_Gene2->ABCA1_Protein2 Expression Cholesterol_Efflux2 Cholesterol Efflux (Beneficial) ABCA1_Protein2->Cholesterol_Efflux2

Caption: Signaling pathways of traditional LXR agonists versus non-lipogenic ABCA1 inducers.

Experimental_Workflow Start Compound Library Primary_Screen Protocol 1: Primary Screen (ABCA1 Promoter Assay) Start->Primary_Screen Hits Initial Hits Primary_Screen->Hits Counter_Screen Protocol 2: Counter-Screen (SREBP-1c Promoter Assay) Hits->Counter_Screen Filtered_Hits Non-Lipogenic Hits Counter_Screen->Filtered_Hits Functional_Assay Protocol 3: Functional Validation (Cholesterol Efflux Assay) Filtered_Hits->Functional_Assay Validated_Hits Validated Hits Functional_Assay->Validated_Hits Expression_Analysis Protocol 4: Gene & Protein Expression (qPCR & Western Blot) Validated_Hits->Expression_Analysis Lead_Compound Lead Compound Expression_Analysis->Lead_Compound

Caption: Experimental workflow for identifying non-lipogenic ABCA1 inducers.

References

Application Note: Synthesis and Analysis of 3-amino-N,N-diethylbenzamide in the Context of Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Extensive research has been conducted to provide a detailed application note on the role of 3-amino-N,N-diethylbenzamide in the synthesis of pharmaceutical impurities. However, based on a comprehensive review of publicly available scientific literature and databases, there is no specific, documented evidence of this compound being a known impurity of a commercially available pharmaceutical product or a starting material for the synthesis of a known pharmaceutical impurity.

Therefore, this document will provide a generalized framework and hypothetical protocols for the synthesis and analysis of this compound, treating it as a representative example of a potential aromatic amine impurity. This information is intended to be illustrative and to provide a methodological template that can be adapted for actual identified impurities with similar structural features.

Introduction: Aromatic Amines as Potential Pharmaceutical Impurities

Aromatic amines are a class of compounds that can be present in active pharmaceutical ingredients (APIs) as process-related impurities or degradation products. Their presence is of significant concern due to the potential for genotoxicity and other adverse health effects. Regulatory agencies require rigorous control and monitoring of such impurities in drug substances and products.

This compound, while not specifically linked to a current drug product, serves as a relevant model for understanding the synthesis, characterization, and control of such potential impurities. Its structure contains a primary aromatic amine and a tertiary amide, functionalities that can arise from various synthetic pathways or degradation mechanisms of more complex drug molecules.

Hypothetical Scenarios for the Formation of this compound as a Pharmaceutical Impurity

For the purpose of this application note, we will consider two hypothetical scenarios where this compound could arise as a pharmaceutical impurity.

Scenario A: As a process-related impurity. A pharmaceutical synthesis could involve a precursor with a 3-nitro-N,N-diethylbenzamide structure. Incomplete reduction of the nitro group during the synthesis of the final API could lead to the formation of this compound as a residual impurity.

Scenario B: As a degradation product. An API containing a labile group at the 3-position of a diethylbenzamide moiety (e.g., an ester, a different amide, or a nitro group) could degrade under certain stress conditions (e.g., acidic or basic hydrolysis, reduction) to form this compound.

Synthesis of this compound Reference Standard

To accurately quantify a potential impurity, a pure reference standard is essential. The following protocol describes a common synthetic route for this compound.

Experimental Protocol: Synthesis via Reduction of 3-nitro-N,N-diethylbenzamide

This protocol outlines the reduction of a nitro-aromatic precursor to the corresponding amine.

Materials:

  • 3-nitro-N,N-diethylbenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-nitro-N,N-diethylbenzamide (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Data Presentation:

ParameterValue
Starting Material3-nitro-N,N-diethylbenzamide
ProductThis compound
Theoretical YieldCalculated based on stoichiometry
Actual YieldTo be determined experimentally
Purity (by HPLC)>99.0%

Analytical Method for the Detection and Quantification of this compound

A validated analytical method is crucial for the detection and quantification of impurities in pharmaceutical products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 100 µg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution: Prepare the drug substance or drug product sample in the same diluent at a known concentration (e.g., 1 mg/mL).

Method Validation Parameters (to be determined):

ParameterAcceptance Criteria
SpecificityNo interference from blank, placebo, or API
Linearity (r²)≥ 0.999
Rangee.g., LOQ to 150% of the specification limit
Accuracy (% Recovery)80.0% to 120.0%
Precision (% RSD)≤ 5.0% for repeatability and intermediate precision
Limit of Detection (LOD)Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-noise ratio of 10:1
RobustnessInsensitive to small, deliberate variations in method parameters

Visualization of Workflows and Relationships

Logical Workflow for Impurity Identification and Control

impurity_workflow cluster_synthesis API Synthesis / Degradation cluster_analysis Impurity Analysis cluster_control Impurity Control API_Synthesis API Synthesis Impurity_Detection Impurity Detection (e.g., HPLC, GC-MS) API_Synthesis->Impurity_Detection Potential Process Impurities Forced_Degradation Forced Degradation Studies Forced_Degradation->Impurity_Detection Potential Degradation Products Impurity_Identification Structure Elucidation (e.g., MS, NMR) Impurity_Detection->Impurity_Identification Reference_Standard Reference Standard Synthesis Impurity_Identification->Reference_Standard Method_Validation Analytical Method Validation Reference_Standard->Method_Validation Specification_Setting Setting Specification Limits Method_Validation->Specification_Setting Routine_Testing Routine Quality Control Testing Specification_Setting->Routine_Testing

Caption: Logical workflow for the identification and control of pharmaceutical impurities.

Experimental Workflow for Synthesis and Analysis

experimental_workflow cluster_sample Drug Sample Analysis Start Start: 3-nitro-N,N-diethylbenzamide Reduction Reduction Reaction (SnCl2/HCl) Start->Reduction Workup Reaction Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-amino-N,N- diethylbenzamide Purification->Product HPLC_Analysis RP-HPLC Analysis Product->HPLC_Analysis Reference Standard Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis Result Impurity Level Report Data_Analysis->Result Drug_Sample Drug Substance / Product Drug_Sample->HPLC_Analysis Test Sample

Caption: Experimental workflow for the synthesis and analysis of this compound.

Conclusion

While this compound is not currently identified as a specific impurity in existing pharmaceutical products based on available data, the methodologies presented in this application note provide a robust framework for its synthesis and analysis should it be identified in the future. The protocols for synthesis of a reference standard and the development and validation of an analytical method are fundamental to the principles of impurity control in the pharmaceutical industry. Researchers and drug development professionals can adapt these generalized procedures to address the challenges posed by other structurally similar aromatic amine impurities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-amino-N,N-diethylbenzamide.

Troubleshooting Guides

The synthesis of this compound is typically achieved in a two-step process:

  • Amide Formation: Acylation of diethylamine with 3-nitrobenzoyl chloride to form N,N-diethyl-3-nitrobenzamide.

  • Nitro Group Reduction: Reduction of the nitro group of N,N-diethyl-3-nitrobenzamide to an amine.

This guide addresses potential issues that may arise during each of these critical steps.

Step 1: Synthesis of N,N-diethyl-3-nitrobenzamide (Amide Formation)

A common and reliable method for this step is the reaction of 3-nitrobenzoyl chloride with diethylamine.[1] To ensure a high yield, an acid scavenger, such as an excess of diethylamine or another base like triethylamine, is used to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Synthesis of N,N-diethyl-3-nitrobenzamide

This protocol is adapted from standard procedures for the acylation of amines with acyl chlorides.[2][3]

Materials:

  • 3-Nitrobenzoyl chloride

  • Diethylamine

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude N-benzyl-N-ethyl-3-nitrobenzamide by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[2]

Troubleshooting Low Yield in Amide Formation:

Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure all reactants are present in the correct stoichiometric ratios.[2] - Extend the reaction time and continue to monitor by TLC. - Ensure efficient stirring to promote mixing of reactants.
Degradation of 3-nitrobenzoyl chloride - Use freshly prepared or purified 3-nitrobenzoyl chloride. Acyl chlorides can hydrolyze upon exposure to moisture.
Loss of product during workup - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an organic solvent. - Avoid overly vigorous washing which can lead to emulsion formation.
Side reactions - Maintain a low temperature during the addition of the acyl chloride to minimize side reactions.[3] - Ensure the reaction is carried out under an inert atmosphere to prevent unwanted reactions with atmospheric components.

Synthesis Workflow for N,N-diethyl-3-nitrobenzamide

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Reaction_Vessel Reaction in DCM (0°C to RT) 3-Nitrobenzoyl_Chloride->Reaction_Vessel Diethylamine Diethylamine Diethylamine->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extraction with DCM Quench->Extraction Washing Wash with NaHCO3, Water, Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product N,N-diethyl-3-nitrobenzamide Purification->Product

Caption: Workflow for the synthesis of N,N-diethyl-3-nitrobenzamide.

Step 2: Reduction of N,N-diethyl-3-nitrobenzamide to this compound

The reduction of the aromatic nitro group is a critical step and can be achieved using various methods. The choice of reducing agent can impact the yield and purity of the final product. Common methods include catalytic hydrogenation and metal-acid reductions.

Quantitative Data on Nitro Group Reduction:

Reducing Agent Substrate Yield (%) Reference
H₂/Pd/CN-(2-(diethylamino)ethyl)-4-nitrobenzamide90[4]
Fe/HClGeneral aromatic nitro compoundsQuantitative[5]
SnCl₂·2H₂OGeneral aromatic nitro compoundsGood yields[6]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a general procedure for the reduction of aromatic nitro compounds using palladium on carbon (Pd/C) as a catalyst.[7]

Materials:

  • N,N-diethyl-3-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve N,N-diethyl-3-nitrobenzamide in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, preferably kept wet.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Low Yield in Nitro Group Reduction:

Potential Cause Troubleshooting Steps
Incomplete reaction - Increase the reaction time. - Increase the hydrogen pressure. - Increase the catalyst loading. - Ensure efficient stirring to facilitate contact between the substrate, catalyst, and hydrogen.
Catalyst poisoning - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). - Use a fresh batch of catalyst.
Formation of side products - Optimize the reaction temperature; higher temperatures can sometimes lead to side reactions. - Consider a different reducing agent if significant side products like hydroxylamines, nitroso, or azoxy compounds are observed.[8]
Loss of product during workup - Ensure the complete removal of the catalyst by filtration. - Perform multiple extractions if a liquid-liquid workup is used.

Nitro Group Reduction Pathway and Potential Side Reactions

Nitro Ar-NO2 (Nitro Compound) Nitroso Ar-NO (Nitroso Compound) Nitro->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH2 (Amine) Hydroxylamine->Amine [H] Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo [H] Hydrazo Ar-NH-NH-Ar (Hydrazo Compound) Azo->Hydrazo [H] Hydrazo->Amine [H]

Caption: Reduction pathway of an aromatic nitro compound and potential side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and reliable synthetic route involves a two-step process. The first step is the acylation of diethylamine with 3-nitrobenzoyl chloride to form the intermediate N,N-diethyl-3-nitrobenzamide. The second step is the reduction of the nitro group to an amine to yield the final product. A similar procedure has been described for the synthesis of 3-amino-N-decylbenzamide, where 3-nitrobenzoyl chloride was reacted with decylamine, followed by hydrogenation.[9]

Q2: I am observing a low yield in the first step (amide formation). What are the likely causes?

A2: Low yields in the amide formation step can be due to several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or ensuring proper stoichiometry of reactants.[2] Degradation of the 3-nitrobenzoyl chloride starting material due to moisture can also be a problem; it is recommended to use a fresh or purified reagent. Additionally, product loss during the aqueous workup can occur, so ensure efficient extraction.

Q3: My nitro group reduction is not going to completion. What can I do?

A3: If the reduction of the nitro group is incomplete, several parameters can be adjusted. For catalytic hydrogenation, you can try increasing the reaction time, hydrogen pressure, or the amount of catalyst.[8] Ensure that your starting material and solvent are pure, as impurities can poison the catalyst. If using a metal-acid reduction (e.g., Fe/HCl), ensure the metal is activated and that the acid concentration is sufficient.

Q4: I am seeing unexpected side products in my final product after the reduction step. What are they and how can I avoid them?

A4: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[8] Incomplete reduction can lead to the presence of these as impurities. Additionally, condensation reactions between these intermediates can form azoxy, azo, and hydrazo compounds. To minimize these side products, ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion. Proper temperature control is also important, as some side reactions are favored at higher temperatures.

Q5: What are some alternative reducing agents I can use for the nitro group reduction?

A5: Besides catalytic hydrogenation with Pd/C, other common and effective methods for reducing aromatic nitro groups include using iron powder with an acid like hydrochloric acid (Fe/HCl) or acetic acid.[5] Another widely used reagent is tin(II) chloride (SnCl₂) in an acidic medium.[6] The choice of reagent may depend on the other functional groups present in your molecule and their sensitivity to different reaction conditions.

Q6: How should I purify the final product, this compound?

A6: After the reaction and workup, the crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. If further purification is needed, flash column chromatography on silica gel is a standard and effective method.[2] The choice of eluent for chromatography will depend on the polarity of the product and any remaining impurities.

References

Preventing degradation of 3-amino-N,N-diethylbenzamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-amino-N,N-diethylbenzamide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as an aromatic amine, is susceptible to degradation through three primary pathways:

  • Oxidation: The amino group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or metal ions. This can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the amide bond.

Q2: How should I store solid this compound to ensure its stability?

A2: To maintain the integrity of solid this compound, it is recommended to:

  • Store it in a tightly sealed, amber glass container to protect it from light and moisture.

  • Keep the container in a cool, dark, and dry place, such as a desiccator or a controlled-environment cabinet.

  • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q3: My solution of this compound has turned yellow/brown. What does this indicate and is it still usable?

A3: A change in color to yellow or brown is a common indicator of degradation, likely due to oxidation of the aromatic amine group. The presence of these colored impurities can interfere with your experiments and may indicate a significant decrease in the concentration of the active compound. It is strongly recommended to prepare a fresh solution.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the use of antioxidants can be beneficial, particularly for long-term storage or during lengthy experiments. Common antioxidants for stabilizing amine solutions include hindered phenols like Butylated Hydroxytoluene (BHT). However, it is crucial to ensure that the chosen antioxidant does not interfere with your specific experimental assay. A preliminary test to check for interference is recommended.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solutions

Symptoms:

  • A freshly prepared solution of this compound rapidly turns yellow or brown.

  • Inconsistent results are obtained from experiments using the same stock solution over a short period.

Possible Causes and Solutions:

CauseSolution
Oxidation by Dissolved Oxygen Degas your solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) before dissolving the compound. Prepare solutions under an inert atmosphere if possible.
Photodegradation Prepare and handle solutions in a dimly lit area. Use amber-colored glassware or wrap containers and reaction vessels in aluminum foil.
Contaminated Solvent Use high-purity, peroxide-free solvents. Test solvents for peroxides if they have been stored for an extended period.
Incorrect pH Ensure the pH of your solution is near neutral if your experimental conditions allow. Aromatic amines are generally more stable in neutral or slightly basic conditions compared to acidic conditions.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of experimental data.

  • A gradual decrease in the measured activity or response over the course of an experiment.

Possible Causes and Solutions:

CauseSolution
Progressive Degradation During Experiment Minimize the duration of the experiment where possible. If the experiment is lengthy, prepare fresh dilutions from a stable stock solution at intermediate time points. Keep solutions on ice if the compound is thermally labile and the experimental protocol permits.
Adsorption to Labware Silanize glassware to reduce active sites for adsorption. Consider using polypropylene tubes if compatibility is confirmed.
Inaccurate Initial Concentration Always prepare fresh stock solutions and use them promptly. If storing stock solutions, validate their concentration before each use, especially if they have been stored for an extended period.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity, degassed solvent (e.g., DMSO, Ethanol)

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas (Argon or Nitrogen)

  • Optional: Antioxidant (e.g., BHT)

Procedure:

  • Weigh the required amount of this compound in a tared amber glass vial.

  • Add the degassed solvent to the vial to achieve the desired concentration.

  • If using an antioxidant, add it at a low concentration (e.g., 0.01% w/v).

  • Flush the headspace of the vial with an inert gas for 1-2 minutes.

  • Immediately seal the vial with the PTFE-lined screw cap.

  • Store the stock solution at -20°C in the dark.

  • Before use, allow the solution to warm to room temperature before opening to prevent condensation.

Protocol 2: General Handling During an Experiment

This protocol provides best practices for handling this compound solutions during a typical laboratory experiment.

Procedure:

  • Protect all solutions containing this compound from light by using amber-colored containers or by wrapping them in aluminum foil.

  • If the experiment is conducted over several hours, keep the stock and working solutions on ice, if permissible by the experimental design.

  • For experiments sensitive to oxidation, prepare buffers and other aqueous solutions with degassed water.

  • Prepare dilutions immediately before use from a freshly prepared or properly stored stock solution.

  • Avoid leaving solutions exposed to the open air for extended periods.

Visualizations

degradation_pathways cluster_main This compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis A 3-amino-N,N- diethylbenzamide B Oxidized Products (e.g., quinone-imines) A->B O2, light, metal ions C Photolytic Products A->C UV/Vis light D 3-aminobenzoic acid + Diethylamine A->D Strong acid/base, heat

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp During Experiment cluster_storage Storage A Weigh Solid Compound B Use Degassed Solvent A->B C Store in Amber Vial B->C D Flush with Inert Gas C->D E Protect from Light D->E H Store at -20°C D->H F Keep Solutions on Ice E->F G Prepare Dilutions Fresh F->G H->E

Caption: Recommended workflow for handling this compound.

troubleshooting_logic start Inconsistent Results or Solution Discoloration q1 Is the solution exposed to light? start->q1 q2 Is the solvent fresh and degassed? q1->q2 No ans1_yes Protect from light (amber vials, foil) q1->ans1_yes Yes q3 Is the pH of the solution controlled? q2->q3 Yes ans2_no Use high-purity, degassed solvent q2->ans2_no No q4 Are solutions prepared fresh? q3->q4 Yes ans3_no Buffer the solution to a stable pH q3->ans3_no No ans4_no Prepare fresh dilutions before each experiment q4->ans4_no No end Problem Resolved q4->end Yes ans1_yes->q2 ans2_no->q3 ans3_no->q4 ans4_no->end

Caption: Troubleshooting flowchart for degradation issues.

Troubleshooting unexpected side reactions in 3-amino-N,N-diethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-amino-N,N-diethylbenzamide. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the amidation of 3-nitrobenzoic acid with diethylamine to produce N,N-diethyl-3-nitrobenzamide. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.[1]

Q2: What are the critical parameters to control during the amidation step?

A2: The key to a successful amidation is the activation of the carboxylic acid. This is commonly achieved by converting 3-nitrobenzoic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. It is crucial to perform this step under anhydrous conditions to prevent the hydrolysis of the acid chloride. The subsequent reaction with diethylamine is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction. A base, such as triethylamine or an excess of diethylamine, is necessary to neutralize the HCl byproduct.

Q3: Which reducing agents are suitable for the nitro group reduction?

A3: Catalytic hydrogenation is a widely used and efficient method for reducing the nitro group. Palladium on carbon (Pd/C) is a common catalyst for this transformation.[1] Other reducing systems, such as tin(II) chloride in ethanol or iron in acidic media, can also be employed, particularly if chemoselectivity is a concern.

Troubleshooting Guides

Low Yield in the Amidation Step (Formation of N,N-diethyl-3-nitrobenzamide)

Problem: The yield of N,N-diethyl-3-nitrobenzamide is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Acid Chloride Formation:

    • Cause: Insufficient chlorinating agent or reaction time.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride. Ensure the reaction goes to completion by monitoring with IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Hydrolysis of the Acid Chloride:

    • Cause: Presence of water in the reaction.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction with Diethylamine:

    • Cause: Insufficient diethylamine or inadequate reaction time. The acid chloride may also be sterically hindered.

    • Solution: Use a slight excess of diethylamine (at least 2 equivalents if it is also acting as the base). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting acid chloride is consumed.

Side Reactions During Nitro Group Reduction

Problem: The final product is contaminated with impurities, or the reaction does not go to completion.

Possible Side Reactions and Mitigation Strategies:

  • Incomplete Reduction:

    • Side Products: N,N-diethyl-3-nitrosobenzamide and N,N-diethyl-3-hydroxylaminobenzamide.

    • Cause: Inactivated catalyst, insufficient hydrogen pressure, or short reaction time.

    • Solution: Ensure the catalyst is active. Increase the catalyst loading or hydrogen pressure. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • N-De-ethylation:

    • Side Product: N-ethyl-3-aminobenzamide.

    • Cause: While less common, certain catalytic systems or harsh reaction conditions can lead to the cleavage of one of the ethyl groups.

    • Solution: Use milder reaction conditions if this side product is observed. Screen different catalysts to find one that is more selective.

Experimental Protocols

Step 1: Synthesis of N,N-diethyl-3-nitrobenzamide
  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases and the solution becomes clear.

  • Amidation: In a separate flask, dissolve diethylamine (2.2 equivalents) in anhydrous DCM and cool to 0 °C. Slowly add the freshly prepared 3-nitrobenzoyl chloride solution dropwise to the diethylamine solution.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-diethyl-3-nitrobenzamide.

Step 2: Synthesis of this compound
  • Reduction: Dissolve the crude N,N-diethyl-3-nitrobenzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add 10% Pd/C catalyst (5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Workup: Monitor the reaction by TLC until the starting material is no longer visible. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Effect of Catalyst on Nitro Group Reduction

Catalyst (mol%)Hydrogen PressureSolventReaction Time (h)Yield of this compound (%)Purity (%)
10% Pd/C (5)1 atm (balloon)Ethanol492>98
10% Pd/C (10)50 psiEthyl Acetate295>99
PtO₂ (2)1 atm (balloon)Methanol688>97
Raney Nickel (15)60 psiEthanol390>98

Note: The data in this table is representative and may vary based on specific experimental conditions.

Table 2: Spectral Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
N,N-diethyl-3-nitrobenzamide8.23-8.32 (m, 2H), 7.76 (dt, 1H), 7.57-7.65 (m, 1H), 3.14 (s, 3H), 3.00 (s, 3H)169.05, 148.05, 137.94, 133.27, 129.84, 124.51, 122.37, 39.65, 35.64222 [M]⁺
This compound7.10-7.20 (m, 1H), 6.70-6.85 (m, 3H), 3.80 (br s, 2H), 3.40 (q, 4H), 1.15 (t, 6H)171.8, 146.5, 137.5, 129.0, 116.5, 115.8, 113.2, 43.2, 39.3, 14.1, 12.9192 [M]⁺
N-ethyl-3-aminobenzamide (potential impurity)7.05-7.15 (m, 1H), 6.60-6.75 (m, 3H), 6.10 (br s, 1H), 3.65 (br s, 2H), 3.45 (q, 2H), 1.25 (t, 3H)168.5, 146.2, 138.0, 129.2, 116.8, 115.5, 113.0, 34.8, 14.8164 [M]⁺
N,N-diethyl-3-nitrosobenzamide (potential impurity)8.0-8.2 (m, 2H), 7.6-7.8 (m, 2H), 3.5 (q, 4H), 1.2 (t, 6H)170.1, 155.2, 136.5, 130.1, 125.4, 120.8, 43.5, 39.5, 14.0, 12.8206 [M]⁺

Note: Spectral data for potential impurities are estimated based on analogous compounds and may not represent exact experimental values.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Acid_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->Acid_Chloride Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acid_Chloride Nitro_Amide N,N-diethyl-3-nitrobenzamide Acid_Chloride->Nitro_Amide Amidation Diethylamine Diethylamine Diethylamine->Nitro_Amide Nitro_Amide_2 N,N-diethyl-3-nitrobenzamide Final_Product This compound Nitro_Amide_2->Final_Product Reduction H2_PdC H₂ / Pd/C H2_PdC->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_amidation Amidation Issues cluster_reduction Reduction Issues Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Amidation_Yield Low Amidation Yield Check_Step->Amidation_Yield Amidation Reduction_Purity Impure Final Product Check_Step->Reduction_Purity Reduction Incomplete_Activation Incomplete Acid Chloride Formation Amidation_Yield->Incomplete_Activation Check starting material consumption Hydrolysis Hydrolysis of Acid Chloride Amidation_Yield->Hydrolysis Check for water contamination Incomplete_Amidation Incomplete reaction with Diethylamine Amidation_Yield->Incomplete_Amidation Check stoichiometry and reaction time Incomplete_Reduction Incomplete Reduction Reduction_Purity->Incomplete_Reduction Identify starting material/intermediates Side_Reaction Side Reactions (e.g., De-ethylation) Reduction_Purity->Side_Reaction Identify byproducts

Caption: Troubleshooting logic for synthesis side reactions.

Reduction_Pathway Nitro N,N-diethyl-3-nitrobenzamide (Starting Material) Nitroso N,N-diethyl-3-nitrosobenzamide (Intermediate/Side Product) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine N,N-diethyl-3-hydroxylaminobenzamide (Intermediate/Side Product) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine This compound (Final Product) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Reduction pathway of the nitro group and potential intermediates.

References

Optimizing reaction conditions for the amidation of 3-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the amidation of 3-aminobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when performing an amidation reaction with 3-aminobenzoic acid?

A1: The primary challenge is managing the competing self-polymerization reaction. Since 3-aminobenzoic acid contains both a nucleophilic amino group and an electrophilic carboxylic acid, one molecule can react with another, leading to the formation of oligomers or polymers.[1] This side reaction can significantly reduce the yield of the desired amide product and complicate purification. Other challenges include incomplete activation of the carboxylic acid, potential hydrolysis of the activated intermediate by moisture, and difficulties in purifying the final product from unreacted starting materials and coupling agent byproducts.[1]

Q2: Which coupling reagents are recommended for the amidation of 3-aminobenzoic acid?

A2: A variety of modern coupling reagents can be effective. The choice often depends on the specific amine partner, desired reaction time, and cost considerations.

  • Uronium/Aminium-based reagents (HATU, HBTU): These are highly efficient and fast-acting, making them excellent choices for challenging couplings, including those with sterically hindered or electron-poor amines.[2]

  • Carbodiimides (EDC, DCC): Often used with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), these reagents are robust, cost-effective, and their byproducts are often easy to remove (e.g., the urea byproduct from EDC is water-soluble).[1][2]

  • Phosphonium-based reagents (PyBOP): These are also very effective and can help minimize certain side reactions.

  • Propylphosphonic Anhydride (T3P®): This is a versatile and safe reagent with a straightforward workup, making it suitable for larger-scale reactions.[2]

Q3: What is the role of the base in this reaction, and which one should I use?

A3: A non-nucleophilic organic base is crucial for two main reasons: it deprotonates the carboxylic acid to facilitate its activation by the coupling reagent, and it neutralizes acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) is a widely used choice due to its steric bulk, which minimizes the risk of it acting as a nucleophile.[2] Other common bases include triethylamine (TEA) and N-methylmorpholine (NMM). The amount of base should be carefully controlled, typically between 2 to 3 equivalents.[2]

Q4: How can I minimize the self-polymerization of 3-aminobenzoic acid?

A4: Several strategies can be employed to suppress self-polymerization:

  • Order of Addition: Pre-activate the 3-aminobenzoic acid with the coupling reagent and base for a short period (15-30 minutes) before adding your target amine. This ensures the activated species is more likely to be trapped by the desired amine rather than another molecule of 3-aminobenzoic acid.[1]

  • Slow Addition: Adding the amine component slowly (e.g., dropwise) to the activated carboxylic acid solution can help maintain a low concentration of the free aminobenzoic acid, further disfavoring polymerization.

  • Temperature Control: Performing the reaction at lower temperatures, such as 0 °C, can help control the rate of all reactions, including the undesired self-polymerization.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine partner.3. Hydrolysis of the activated ester by moisture.4. Reagents are old or degraded.1. Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).2. Increase reaction time and/or temperature. Consider a more potent coupling reagent like HATU.3. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.4. Use fresh, high-purity reagents.
Major Byproduct Corresponding to Self-Polymerization The activated 3-aminobenzoic acid is reacting with another molecule of itself instead of the target amine.1. Lower the reaction temperature (start at 0 °C).2. Pre-activate the 3-aminobenzoic acid for 15-30 minutes before adding the amine partner.3. Add the amine slowly or dropwise to the reaction mixture.
Difficulty in Purification 1. Byproducts from the coupling reagent are co-eluting with the product (e.g., dicyclohexylurea from DCC).2. Unreacted starting materials are difficult to separate from the product.1. Choose a coupling reagent with water-soluble byproducts (e.g., EDC). Perform an aqueous workup with dilute acid and base washes to remove basic and acidic impurities.2. Optimize the reaction to go to completion. Recrystallization can be an effective alternative to chromatography for purifying amides.
Reaction Stalls (Does not go to completion) 1. Insufficient amount of coupling reagent or base.2. The activated species is not stable under the reaction conditions.3. The amine is not nucleophilic enough for the chosen conditions.1. Check the stoichiometry of your reagents; consider adding a small additional charge of the coupling reagent.2. Try a different coupling reagent/additive combination (e.g., EDC/HOAt instead of EDC/HOBt).3. Increase the reaction temperature or switch to a more powerful coupling reagent like HATU.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the amidation of a model aminobenzoic acid (4-Amino-3-bromobenzoic acid) with benzylamine, which serves as a useful proxy for optimizing the amidation of 3-aminobenzoic acid.[2] Actual results will vary based on the specific amine and optimized conditions.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[2]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[2]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with an easy workup.

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt

This protocol is a widely used method known for its reliability and the water-soluble nature of its byproducts, which simplifies purification.[1]

Materials:

  • 3-Aminobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminobenzoic acid (1.0 eq).

  • Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add HOBt (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Stir the mixture for 15-30 minutes for pre-activation.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amidation using HATU

HATU is a highly efficient coupling reagent, often used for sterically hindered or electronically challenging substrates, leading to high yields and short reaction times.[1][2]

Materials:

  • 3-Aminobenzoic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add DIPEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve 3-Aminobenzoic Acid (1.0 eq) in Anhydrous Solvent cool Cool to 0°C prep_acid->cool 1 add_reagents Add Base (e.g., DIPEA, 2.5 eq) & Coupling Reagent (e.g., HATU, 1.1 eq) preactivate Pre-activate (15-30 min) add_reagents->preactivate 3 cool->add_reagents 2 add_amine Add Amine (1.0-1.2 eq) preactivate->add_amine 4 react Stir at RT (1-12 h) add_amine->react 5 monitor Monitor by TLC/LC-MS react->monitor 6 monitor->react Incomplete quench Aqueous Workup (Wash with NaHCO3, Brine) monitor->quench Reaction Complete dry Dry (MgSO4), Filter, Concentrate quench->dry 7 purify Purify (Chromatography/Recrystallization) dry->purify 8 product Isolated Amide purify->product 9

Caption: General experimental workflow for the amidation of 3-aminobenzoic acid.

Troubleshooting_Tree start Low Yield of Desired Amide? check_polymer Is self-polymerization a major byproduct? start->check_polymer Yes check_activation Is starting material consumed? start->check_activation No polymer_solutions Implement Polymer Mitigation Strategy: - Pre-activate acid before adding amine - Lower reaction temperature (0°C) - Slow addition of amine check_polymer->polymer_solutions Yes check_polymer->check_activation No activation_issues Incomplete Activation: - Increase equivalents of coupling reagent - Use a more potent reagent (e.g., HATU) - Ensure reagents are anhydrous and fresh check_activation->activation_issues No other_issues Other Issues: - Amine may be poorly nucleophilic (increase temp) - Activated intermediate is unstable (try different solvent/reagent) - Purification losses (optimize workup/purification) check_activation->other_issues Yes

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

Common impurities in commercial 3-amino-N,N-diethylbenzamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-amino-N,N-diethylbenzamide. The information provided addresses common impurities and their removal to ensure the quality and reliability of your experimental results.

Troubleshooting Guide

Encountering unexpected results in your experiments? The purity of your this compound could be a contributing factor. This guide will help you troubleshoot common issues related to impurities.

Observed Issue in Experiment Potential Cause (Impurity-Related) Recommended Action
Poor reproducibility of biological assays Presence of unreacted starting materials or partially reduced intermediates may interfere with biological targets.Purify the commercial this compound using column chromatography or recrystallization. Analyze the purified material by HPLC or GC-MS to confirm purity.
Side reactions or unexpected byproducts in synthesis Residual acidic (3-nitrobenzoic acid) or basic (diethylamine, triethylamine) impurities can catalyze unwanted reactions.Perform an acid-base extraction to remove acidic and basic impurities.
Discoloration of the compound (yellow to brown) Presence of colored impurities such as nitro-aromatic compounds (e.g., 3-nitro-N,N-diethylbenzamide) or oxidation products.Treat the solution with activated charcoal during recrystallization to remove colored impurities.
Inaccurate quantification or standard curve The presence of impurities can affect the accuracy of weighing and concentration calculations.Determine the purity of the compound using a quantitative analytical method such as qNMR or HPLC with a certified reference standard.
Poor solubility or unexpected physical properties Presence of insoluble catalyst residues or salts (e.g., triethylamine hydrochloride).Filter the compound solution before use. For salt removal, an aqueous workup followed by extraction can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in commercial this compound typically originate from its synthesis, which is often a two-step process: the amidation of 3-nitrobenzoyl chloride with diethylamine, followed by the reduction of the nitro group.

Synthesis-Related Impurities:

  • From Amidation:

    • Unreacted Starting Materials: 3-nitrobenzoyl chloride, diethylamine.

    • Byproducts and Reagents: 3-nitrobenzoic acid (from hydrolysis of the acid chloride), and residual base if used (e.g., triethylamine) and its corresponding salt (e.g., triethylamine hydrochloride).

  • From Nitro Group Reduction:

    • Incomplete Reaction: Unreacted 3-nitro-N,N-diethylbenzamide.

    • Partially Reduced Intermediates: These can include nitroso, hydroxylamine, azoxy, azo, and hydrazo compounds.

    • Catalyst Residues: If catalytic hydrogenation is used, trace amounts of the metal catalyst (e.g., Palladium, Platinum, Nickel, or Iron) may be present.

The following table summarizes these potential impurities.

Impurity Class Specific Examples Origin
Starting Materials 3-nitrobenzoyl chloride, DiethylamineIncomplete amidation reaction
Amidation Byproducts 3-nitrobenzoic acid, Triethylamine hydrochlorideHydrolysis of acid chloride, use of base
Nitro-Compound Precursor 3-nitro-N,N-diethylbenzamideIncomplete reduction
Reduction Intermediates 3-nitroso-N,N-diethylbenzamide, 3-hydroxylamino-N,N-diethylbenzamide, Azoxy/Azo/Hydrazo dimersPartial reduction of the nitro group
Catalyst Residues Palladium, Platinum, Nickel, IronCatalytic hydrogenation
Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound.

Analytical Technique Primary Use Typical Conditions
High-Performance Liquid Chromatography (HPLC) Separation and quantification of starting materials, the nitro-intermediate, and the final product.Column: C8 or C18 reversed-phase column.Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 4.0).Detector: UV at 254 nm and 280 nm.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities. Derivatization may be needed for polar amines to improve peak shape.[2][3]Column: Capillary column (e.g., DB-5ms).Carrier Gas: Helium or Hydrogen.[4]Detector: Mass Spectrometer (MS).
Thin-Layer Chromatography (TLC) Rapid monitoring of the purification process and reaction progress (e.g., conversion of the nitro to the amino compound).[5]Stationary Phase: Silica gel plates.Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 v/v).Visualization: UV light (254 nm) and/or a visualizing agent for amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities and quantification of the main component and impurities (qNMR).¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detection and quantification of trace metal catalyst residues.Standard ICP-MS protocols for trace metal analysis.
Q3: What are the recommended methods for removing these impurities?

A3: Several standard laboratory techniques can be employed to purify commercial this compound. The choice of method depends on the nature and quantity of the impurities present.

Purification Method Impurities Targeted Brief Description
Recrystallization Unreacted 3-nitro-N,N-diethylbenzamide, partially reduced intermediates, and other solid organic impurities.The compound is dissolved in a hot solvent in which it is soluble, and then allowed to cool slowly to form crystals, leaving impurities in the mother liquor.[6]
Column Chromatography A wide range of organic impurities, particularly those with different polarities from the desired product.The compound mixture is passed through a column of stationary phase (e.g., silica gel), and components are separated based on their differential adsorption.
Acid-Base Extraction Acidic (e.g., 3-nitrobenzoic acid) and basic (e.g., diethylamine) impurities.The compound is dissolved in an organic solvent and washed sequentially with an acidic solution to remove basic impurities and a basic solution to remove acidic impurities.
Activated Charcoal Treatment Colored impurities (e.g., azoxy compounds).Activated charcoal is added to a solution of the compound, which adsorbs colored impurities, and is then removed by filtration.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing less polar impurities, such as the unreacted 3-nitro-N,N-diethylbenzamide, and some colored byproducts.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.

  • Filter the hot solution by gravity filtration to remove the activated charcoal and any insoluble impurities.

  • Slowly add hot deionized water to the hot filtrate until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating a wide range of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane or ethyl acetate.

  • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.

  • Carefully add the dry sample onto the top of the packed silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a general method for the analysis of this compound and its common impurities.

Materials:

  • Purified this compound

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Deionized water

  • HPLC system with UV detector

Procedure:

  • Mobile Phase A: Prepare a 0.02 M aqueous solution of potassium dihydrogen phosphate and adjust the pH to 4.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B (linear gradient)

    • 30-35 min: 10% B (equilibration)

  • Prepare a standard solution of your this compound in the mobile phase and inject it into the HPLC system.

  • Analyze the chromatogram to identify and quantify the main peak and any impurity peaks.

Visualizations

PurificationWorkflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Remove acidic/basic impurities column_chromatography Column Chromatography crude->column_chromatography Broad spectrum purification recrystallization Recrystallization (with optional charcoal treatment) acid_base->recrystallization Remove organic impurities pure Purified this compound recrystallization->pure column_chromatography->pure

Caption: General purification workflow for this compound.

ImpurityAnalysis cluster_impurities Potential Impurities cluster_methods Analytical Methods starting_materials Starting Materials (3-nitrobenzoyl chloride, diethylamine) hplc HPLC starting_materials->hplc gcms GC-MS starting_materials->gcms byproducts Byproducts (3-nitrobenzoic acid) byproducts->hplc nitro_intermediate Nitro-Intermediate (3-nitro-N,N-diethylbenzamide) nitro_intermediate->hplc tlc TLC nitro_intermediate->tlc reduction_intermediates Reduction Intermediates (nitroso, hydroxylamino, etc.) reduction_intermediates->hplc nmr NMR reduction_intermediates->nmr catalyst Catalyst Residues (Pd, Pt, Ni, Fe) icpms ICP-MS catalyst->icpms

Caption: Relationship between impurity types and analytical detection methods.

References

Interpreting ambiguous NMR peaks in 3-amino-N,N-diethylbenzamide spectra

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ambiguous peaks in the NMR spectra of 3-amino-N,N-diethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: Why do the ethyl group signals in my ¹H NMR spectrum appear as multiple broad quartets and triplets instead of a single clean quartet and triplet?

A: This is a classic sign of restricted rotation around the amide C-N bond. Due to resonance, this bond has significant double-bond character, which hinders free rotation at room temperature.[1][2][3][4] This makes the two ethyl groups chemically non-equivalent (diastereotopic), causing them to have different chemical shifts. You are likely observing two overlapping sets of signals—one for each unique ethyl group. At higher temperatures, the rotation becomes faster on the NMR timescale, and these separate signals will broaden and eventually coalesce into a single quartet and a single triplet.

Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the individual protons?

A: Overlapping signals in the aromatic region are common for substituted benzene rings. Several factors can contribute to this complexity, including similar electronic environments and second-order coupling effects. To resolve this, you should employ 2D NMR techniques.

  • COSY (Correlation Spectroscopy) will show correlations between protons that are coupled to each other (typically those on adjacent carbons), helping you trace the connectivity around the ring.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton with its directly attached carbon atom, which is invaluable for resolving overlapping proton signals if the attached carbons have different chemical shifts.[5][7]

Q3: I see a broad signal that varies in chemical shift between samples, or it's missing entirely. What could this be?

A: This is characteristic of the amine (-NH₂) protons.[8][9] These protons are "exchangeable," meaning they can rapidly exchange with other acidic protons (like trace water in the solvent) or with each other. This rapid exchange leads to peak broadening. The chemical shift is highly dependent on solvent, concentration, and temperature, causing its position to be inconsistent.[8][10][11]

Q4: How can I definitively confirm that a broad, ambiguous peak is from the -NH₂ group?

A: The most straightforward method is a D₂O shake .[12][13] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H spectrum. The labile -NH₂ protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the -NH₂ peak will significantly diminish or disappear completely.[9][13]

Q5: Can changing the NMR solvent help resolve overlapping peaks?

A: Yes, changing the solvent is a simple and effective strategy.[13] Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to common solvents like chloroform-d (CDCl₃) due to anisotropic effects.[10][14] This phenomenon, known as Aromatic Solvent Induced Shift (ASIS), can alter the positions of your signals enough to resolve previously overlapping peaks without resorting to more complex experiments.[14]

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Values are estimates and can vary based on solvent, concentration, and temperature. Restricted C-N rotation can cause the signals for the ethyl groups to be duplicated.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-N(CH₂ CH₃)₂~3.2 - 3.6 (Broad or two signals)Quartet (q)~39, ~43 (Two signals possible)
-N(CH₂CH₃ )₂~1.1 - 1.3 (Broad or two signals)Triplet (t)~13, ~14 (Two signals possible)
-NH₂~3.8 - 5.5 (Very broad)Singlet (s)N/A
Aromatic H-2~7.0 - 7.2Singlet/Doublet~115
Aromatic H-4~6.7 - 6.9Doublet of Doublets (dd)~118
Aromatic H-5~7.1 - 7.3Triplet (t)~129
Aromatic H-6~6.8 - 7.0Doublet of Doublets (dd)~115
Aromatic C-1 (-C=O)N/AN/A~138
Aromatic C-3 (-NH₂)N/AN/A~147
Carbonyl (-C =O)N/AN/A~171

Experimental Protocols

Protocol 1: D₂O Shake for Identification of Exchangeable Protons

Objective: To confirm the presence of -NH₂ protons.

Methodology:

  • Acquire a standard ¹H NMR spectrum of the sample in a deuterated solvent (e.g., CDCl₃).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube securely and shake it vigorously for 20-30 seconds to ensure mixing.

  • Allow the sample to settle for a minute.

  • Re-insert the tube into the spectrometer and acquire a new ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The peak corresponding to the -NH₂ protons should have disappeared or be significantly reduced in intensity in the second spectrum.[12][13]

Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Exchange

Objective: To confirm restricted amide bond rotation by observing the coalescence of the non-equivalent ethyl group signals.

Methodology:

  • Prepare the sample in a suitable high-boiling deuterated solvent (e.g., toluene-d₈ or DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Increase the spectrometer temperature in increments of 10-15 °C.

  • Allow the sample to equilibrate at each new temperature for 5-10 minutes and re-shim the instrument if necessary.

  • Acquire a ¹H spectrum at each temperature point.

  • Continue this process until the separate signals for the ethyl groups broaden and merge (coalesce) into a single quartet and a single triplet.

  • Analysis: The coalescence of the signals at elevated temperatures confirms that the peak duplication at lower temperatures is due to a dynamic process, namely slow rotation about the amide C-N bond.[12]

Protocol 3: Acquiring 2D NMR Spectra (COSY & HSQC)

Objective: To unambiguously assign proton and carbon signals and resolve overlapping aromatic multiplets.

Methodology:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer). Ensure sufficient scans are acquired for a good signal-to-noise ratio.

    • Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Interpretation: The COSY spectrum shows the 1D ¹H spectrum on both axes. Off-diagonal "cross-peaks" connect protons that are spin-coupled. This will reveal which aromatic protons are adjacent to each other and confirm the CH₂-CH₃ connectivity in the ethyl groups.[5][15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquisition: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). This experiment requires a sufficient sample concentration for the less sensitive ¹³C nucleus.

    • Processing: Process the 2D data.

    • Interpretation: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks show correlations between protons and the carbons they are directly bonded to. This is extremely powerful for resolving overlapping ¹H signals (e.g., in the aromatic region) if their attached carbons are distinct.[5][7]

Visualization

Troubleshooting_Workflow start Ambiguous NMR Spectrum of This compound q1 Issue: Broad or duplicate signals for ethyl groups? start->q1 q2 Issue: Overlapping or complex aromatic signals? start->q2 q3 Issue: Unidentified broad singlet (variable chemical shift)? start->q3 exp1 Experiment: Variable Temperature (VT) NMR q1->exp1 exp2 Experiment: 2D NMR (COSY, HSQC) q2->exp2 exp3 Experiment: D₂O Shake q3->exp3 res1 Result: Signals coalesce at high temperature. Conclusion: Restricted Amide Bond Rotation exp1->res1 res2 Result: Correlations resolve connectivity and overlap. Conclusion: Full Aromatic Assignment exp2->res2 res3 Result: Peak disappears. Conclusion: Identified as -NH₂ Protons exp3->res3

Caption: Troubleshooting workflow for ambiguous NMR peaks.

Caption: Restricted rotation due to amide bond resonance.

References

Cell toxicity issues with 3-amino-N,N-diethylbenzamide and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-N,N-diethylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential cell toxicity issues in your experiments.

Disclaimer: Direct research on the cellular toxicity of this compound is limited. Much of the information provided here is extrapolated from studies on the closely related and well-researched compound, 3-aminobenzamide (3-AB), a known inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2][3][4][5][6]

Troubleshooting Guides

This section addresses common issues users might encounter during their in vitro experiments with this compound.

Issue 1: High Cytotoxicity Observed at Expected Non-Toxic Doses

Question: My initial experiments show significant cell death at concentrations I anticipated to be non-toxic. What could be the cause and how can I troubleshoot this?

Answer: Unexpectedly high cytotoxicity can stem from several factors. Here is a step-by-step guide to investigate the issue:

  • Verify Compound Purity and Identity: Ensure the purity and identity of your this compound stock. Impurities from synthesis or degradation could contribute to toxicity.

  • Solvent Toxicity:

    • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.1%).

    • Run Solvent Controls: Always include a vehicle control (cell culture medium with the same concentration of solvent used to dissolve the compound) to differentiate between compound- and solvent-induced toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Consider the following:

    • Baseline PARP Activity: Cell lines with high basal PARP activity might be more sensitive to PARP inhibitors.

    • DNA Repair Deficiencies: Cells with underlying defects in DNA repair pathways (e.g., BRCA1/2 mutations) are particularly sensitive to PARP inhibitors through synthetic lethality.[7][8]

  • Experiment Duration: Cytotoxic effects can be time-dependent. Consider reducing the incubation time to assess acute versus chronic toxicity.

  • Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations to determine the accurate IC50 value for your cell line.

Issue 2: Inconsistent Results Between Experiments

Question: I am observing significant variability in cytotoxicity in replicate experiments. What are the potential sources of this inconsistency?

Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:

  • Cell Passage Number: Use cells from a consistent and low passage number range to avoid phenotypic drift.

  • Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments, as this can influence cell health and drug sensitivity.

  • Compound Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Timing: Perform cell viability assays at consistent time points after treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cell toxicity for this compound?

A1: Based on its structural similarity to 3-aminobenzamide, the primary mechanism of toxicity is likely the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes.[2][3][6] PARP enzymes are crucial for DNA repair, and their inhibition can lead to an accumulation of DNA damage, particularly in cells with high levels of DNA damage or in those with deficiencies in other DNA repair pathways, ultimately triggering apoptosis.[7][8][9][10][11]

Q2: Can this compound induce oxidative stress?

A2: Yes, studies on 3-aminobenzamide have shown that it can have anti-oxidative effects in certain contexts, but the broader class of benzamides can be associated with perturbations in cellular redox balance.[1] It is plausible that this compound could induce oxidative stress, potentially through off-target effects or as a downstream consequence of PARP inhibition and mitochondrial dysfunction.

Q3: Does this compound induce apoptosis? If so, which pathways are involved?

A3: Yes, as a PARP inhibitor, this compound is expected to induce apoptosis. The accumulation of DNA damage following PARP inhibition can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-3.[12][13]

Q4: What are some strategies to mitigate the cytotoxicity of this compound in my experiments?

A4: To mitigate cytotoxicity, consider the following strategies:

  • Dose Optimization: Use the lowest effective concentration of the compound to achieve your desired biological effect while minimizing off-target toxicity.

  • Time-Course Experiments: Limit the duration of exposure to the compound.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.[1]

  • Use of Caspase Inhibitors: If apoptosis is an unwanted side effect, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade.[13]

Quantitative Data Summary

Table 1: GHS Hazard Classification for this compound

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Data sourced from PubChem CID 268126.[14]

Table 2: In Vitro IC50 Values for 3-aminobenzamide (a related PARP inhibitor)

Cell LineIC50Reference
CHO~50 nM[15]
Human LymphocytesNot specified, effective at 0.01-0.1 mM[16]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detection of Apoptosis via Caspase-3 Activity Assay

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase-3 Reagent Addition: After the desired incubation period, add a luminogenic or fluorogenic caspase-3 substrate (e.g., containing the DEVD peptide sequence) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase-3 activity.

Visualizations

G cluster_0 Troubleshooting High Cytotoxicity A High Cytotoxicity Observed B Verify Compound Purity A->B C Check Solvent Toxicity A->C D Assess Cell Line Sensitivity A->D E Optimize Incubation Time A->E F Perform Dose-Response A->F

Caption: Troubleshooting workflow for unexpected high cytotoxicity.

G This compound This compound PARP Inhibition PARP Inhibition This compound->PARP Inhibition DNA Damage Accumulation DNA Damage Accumulation PARP Inhibition->DNA Damage Accumulation Apoptosis Apoptosis DNA Damage Accumulation->Apoptosis Caspase-3 Activation Caspase-3 Activation Apoptosis->Caspase-3 Activation

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

G cluster_1 Cell Viability Assay Workflow S1 Seed Cells S2 Treat with Compound S1->S2 S3 Incubate (24-72h) S2->S3 S4 Add Viability Reagent (e.g., MTT) S3->S4 S5 Incubate S4->S5 S6 Measure Signal S5->S6

Caption: General experimental workflow for assessing cell viability.

References

Technical Support Center: Scaling Up the Synthesis of 3-amino-N,N-diethylbenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-amino-N,N-diethylbenzamide for preclinical studies.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for preparing this compound on a larger scale?

The most prevalent and scalable approach involves a two-step synthesis. The first step is the formation of the amide bond to produce the intermediate, N,N-diethyl-3-nitrobenzamide. This is followed by the reduction of the nitro group to the desired amine. This route is often preferred for its reliable and well-established reaction conditions.

2. Which method is recommended for the initial amide formation at scale: the acid chloride method or direct amidation?

For scaling up, the acid chloride method is generally more reliable and proceeds under milder conditions than direct thermal amidation. The conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using a reagent like thionyl chloride, followed by reaction with diethylamine, is a high-yielding and well-documented process. Direct thermal amidation requires high temperatures (160-200°C) and continuous removal of water, which can be challenging to manage on a larger scale.

3. What are the most effective methods for reducing the nitro group in N,N-diethyl-3-nitrobenzamide to an amine on a preclinical scale?

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation. Alternative methods include reduction with metals in acidic media, such as iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂). The choice of method may depend on the available equipment, safety considerations, and the presence of other functional groups.

4. How can I purify the final this compound product at a larger scale?

Purification of the final aromatic amine can be achieved through several methods. Distillation of the crude amine is a common industrial practice. For laboratory-scale purification that can be adapted for larger quantities, column chromatography is effective. To mitigate issues with the basicity of the amine interacting with silica gel, one can use an amine-functionalized silica column or add a competing amine, such as triethylamine, to the mobile phase during normal-phase chromatography.

Troubleshooting Guides

Step 1: Synthesis of N,N-diethyl-3-nitrobenzamide
Issue Potential Cause Recommended Solution
Low yield of amide Incomplete conversion of the carboxylic acid to the acid chloride.Ensure the thionyl chloride is fresh and used in sufficient excess. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
Inefficient reaction of the acid chloride with diethylamine.The reaction is typically exothermic; ensure adequate cooling to prevent side reactions. Add the acid chloride solution slowly to the diethylamine solution. Use a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
Product is difficult to purify Presence of unreacted 3-nitrobenzoic acid or other impurities.Perform an aqueous workup to remove water-soluble impurities. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acidic starting material.
Step 2: Reduction of N,N-diethyl-3-nitrobenzamide to this compound
Issue Potential Cause Recommended Solution
Incomplete or slow reaction Catalytic Hydrogenation: Inactive catalyst, insufficient catalyst loading, or low hydrogen pressure.Use a fresh, active catalyst and ensure it is handled under an inert atmosphere if pyrophoric (e.g., Raney Nickel). Increase the catalyst loading or hydrogen pressure. Ensure efficient stirring to facilitate mass transfer.
Metal/Acid Reduction: Impure metal, insufficient acid, or poor solubility of the starting material.Use finely powdered, high-purity metal. Ensure the correct stoichiometry of the acid. Choose a solvent system where the nitro compound is soluble, such as ethanol/water.
Formation of side products (e.g., hydroxylamines, azoxy compounds) Incomplete reduction due to insufficient reducing agent or harsh reaction conditions.Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, careful control of temperature and pressure can improve selectivity. For metal/acid reductions, controlling the reaction temperature is crucial as the reaction can be exothermic.
Product is dark or discolored Formation of colored impurities from side reactions or oxidation of the product.Purify the crude product by distillation or column chromatography. The use of activated carbon during workup can sometimes help remove colored impurities. Store the purified amine under an inert atmosphere to prevent oxidation.

Data Presentation

Table 1: Comparison of Amide Formation Methods for N,N-diethyl-3-nitrobenzamide (Scale: 100 g)

Method Reagents Typical Yield (%) Key Advantages Key Disadvantages
Acid Chloride 3-nitrobenzoic acid, SOCl₂, Diethylamine, Triethylamine90-98High yield, reliable, proceeds under mild conditions.Requires handling of corrosive thionyl chloride and generates HCl.
Direct Amidation 3-nitrobenzoic acid, Diethylamine70-85Atom economical, avoids halogenated reagents.Requires high temperatures and continuous water removal, which can be difficult to scale.

Table 2: Comparison of Reduction Methods for N,N-diethyl-3-nitrobenzamide (Scale: 100 g)

Method Reagents/Catalyst Typical Yield (%) Key Advantages Key Disadvantages
Catalytic Hydrogenation H₂, 5-10% Pd/C>95High yield, clean reaction with water as the only byproduct.Requires specialized hydrogenation equipment, potential for catalyst poisoning.
Fe/HCl Reduction Fe powder, HCl85-95Cost-effective, robust, and tolerates many functional groups.Requires a stoichiometric amount of iron, leading to significant iron salt waste. The workup can be cumbersome.
SnCl₂ Reduction SnCl₂·2H₂O, HCl80-90Milder conditions compared to Fe/HCl, good for substrates with sensitive functional groups.Generates tin waste which requires proper disposal.

Experimental Protocols

Protocol 1: Synthesis of N,N-diethyl-3-nitrobenzamide via the Acid Chloride Route

Materials:

  • 3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, carefully add 3-nitrobenzoic acid to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add an excess of thionyl chloride to the flask.

  • Heat the mixture to reflux and stir until the evolution of gas (HCl and SO₂) ceases, indicating the formation of 3-nitrobenzoyl chloride is complete.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, dissolve diethylamine and triethylamine in anhydrous DCM and cool the solution in an ice bath.

  • Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled diethylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-3-nitrobenzamide. The product can be further purified by column chromatography if necessary.

Protocol 2: Reduction of N,N-diethyl-3-nitrobenzamide by Catalytic Hydrogenation

Materials:

  • N,N-diethyl-3-nitrobenzamide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve N,N-diethyl-3-nitrobenzamide in ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution under an inert atmosphere.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove any air.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the desired temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by distillation or column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride SOCl₂ NN-diethyl-3-nitrobenzamide N,N-diethyl-3-nitrobenzamide 3-Nitrobenzoyl_Chloride->NN-diethyl-3-nitrobenzamide Diethylamine, Et₃N 3-amino-NN-diethylbenzamide This compound NN-diethyl-3-nitrobenzamide->3-amino-NN-diethylbenzamide H₂, Pd/C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify Synthesis Step Start->Check_Step Amide_Formation Amide Formation Issue Check_Step->Amide_Formation Step 1 Nitro_Reduction Nitro Reduction Issue Check_Step->Nitro_Reduction Step 2 Check_Amide_Reagents Check Reagent Quality (SOCl₂, Amines) Amide_Formation->Check_Amide_Reagents Check_Reduction_Catalyst Check Catalyst Activity /Reagent Purity Nitro_Reduction->Check_Reduction_Catalyst Check_Amide_Reagents->Amide_Formation Replace Reagents Optimize_Amide_Conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Check_Amide_Reagents->Optimize_Amide_Conditions Reagents OK Purification_Issue Review Purification Strategy Optimize_Amide_Conditions->Purification_Issue Check_Reduction_Catalyst->Nitro_Reduction Use Fresh Catalyst/Reagents Optimize_Reduction_Conditions Optimize Reduction Conditions (Pressure, Temperature, Solvent) Check_Reduction_Catalyst->Optimize_Reduction_Conditions Catalyst/Reagents OK Optimize_Reduction_Conditions->Purification_Issue End Successful Synthesis Purification_Issue->End

Caption: Troubleshooting workflow for synthesis scale-up.

FAQ_Relationships cluster_synthesis Synthesis Strategy cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction cluster_purification Purification Route Optimal Synthetic Route (Two-Step Approach) Amidation_Method Amidation Method (Acid Chloride vs. Direct) Route->Amidation_Method Reduction_Method Reduction Method (Catalytic vs. Chemical) Route->Reduction_Method Purification_Strategy Purification of Final Product (Distillation, Chromatography) Reduction_Method->Purification_Strategy

Caption: Logical relationships of key synthesis considerations.

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Aminobenzamide and Modern PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the evolving landscape of PARP (Poly (ADP-ribose) polymerase) inhibitors is crucial for advancing cancer therapy and other therapeutic areas. This guide provides a detailed comparison of the first-generation PARP inhibitor, 3-aminobenzamide, with the clinically approved, next-generation inhibitors olaparib, niraparib, and rucaparib. While direct head-to-head clinical trials are unavailable, this document synthesizes preclinical and clinical data to offer a comparative perspective on their efficacy and mechanisms of action.

Overview of PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair. PARP1, the most well-characterized member, detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage.

PARP inhibitors disrupt this pathway, leading to the accumulation of unrepaired SSBs. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs lead to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[1][2]

First-Generation vs. Modern PARP Inhibitors

3-Aminobenzamide (3-AB) is considered a first-generation, prototype PARP inhibitor.[3][4] It functions as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[4] While instrumental in early research, its potency is significantly lower than that of later-generation inhibitors.[4]

Olaparib, Niraparib, and Rucaparib are potent, second-generation PARP inhibitors that have received FDA approval for various cancer indications, particularly in patients with BRCA mutations.[1][5] These compounds exhibit greater specificity and potency, leading to improved clinical efficacy.[4]

Comparative Efficacy Data

Direct comparative efficacy studies between 3-aminobenzamide and the newer PARP inhibitors are lacking in the published literature. The following tables summarize key efficacy data from separate preclinical and clinical studies to provide a comparative overview.

Preclinical Efficacy of 3-Aminobenzamide
Model SystemCompoundDosageKey Efficacy Finding(s)Reference
Mouse Model of Transient Focal Cerebral Ischemia3-Aminobenzamide40 mg/kg30% decrease in infarct volume; 72% decrease in neutrophil infiltration.[6][6]
Mouse Model of Gamma-Irradiated Wound Healing3-Aminobenzamide50 µM (topical)Marked acceleration in the rate of wound contraction.[7][7]
Rat Model of Retinal Ischemia/Reperfusion3-Aminobenzamide3 mM and above (intracameral)Significant amelioration of ischemic/reperfusion damage to the retina.[8][8]
CHO Cells3-Aminobenzamide~50 nMIC50 for PARP inhibition.[9][9]
Clinical Efficacy of Modern PARP Inhibitors in Ovarian Cancer (BRCA-mutated)
CompoundTrialSettingMedian Progression-Free Survival (PFS)Hazard Ratio (HR) vs. PlaceboReference
Olaparib SOLO-1First-line maintenanceNot Reached vs. 13.8 months0.30[10]
SOLO-2Platinum-sensitive recurrent, maintenance19.1 months vs. 5.5 months0.30[11]
Niraparib PRIMAFirst-line maintenance22.1 months vs. 10.9 months0.40[12]
NOVAPlatinum-sensitive recurrent, maintenance21.0 months vs. 5.5 months0.27[12][13]
Rucaparib ARIEL3Platinum-sensitive recurrent, maintenance16.6 months vs. 5.4 months0.23[14]
ATHENA-MONOFirst-line maintenance28.7 months vs. 11.3 months (HRD-positive)0.47 (HRD-positive)[15]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for all these PARP inhibitors is the inhibition of the PARP enzyme's catalytic activity. 3-Aminobenzamide achieves this by competing with NAD+.[4] The newer inhibitors also bind to the NAD+ binding pocket but with much higher affinity.[16] An important additional mechanism for many modern PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's dissociation and further obstructing DNA repair and replication.[2]

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes using Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP forms NAD NAD+ NAD->PAR Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., 3-Aminobenzamide, Olaparib) PARP_Inhibitor->PARP1 inhibits PARP_Inhibitor->Trapped_PARP Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination (HR) Repair (BRCA-proficient) DSB->HR_Repair repaired in HR_Deficient HR-Deficient (e.g., BRCA mutation) DSB->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death leads to

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies of 3-aminobenzamide.

Transient Focal Cerebral Ischemia in Mice

This protocol is based on the methodology described in the study by Launay et al. (2003).[6]

Objective: To evaluate the neuroprotective effects of 3-aminobenzamide in a mouse model of stroke.

Animal Model: Male Swiss mice.

Ischemia Induction:

  • Anesthetize mice with chloral hydrate (400 mg/kg, i.p.).

  • Induce transient focal cerebral ischemia by occluding the left middle cerebral artery (MCAO) for 15 minutes using an intraluminal suture.

  • Reperfusion is initiated by withdrawing the suture.

Drug Administration:

  • Administer 3-aminobenzamide intraperitoneally at various doses (20-320 mg/kg) 15 minutes before reperfusion.

Outcome Measures (at 24 and 48 hours post-reperfusion):

  • Infarct Volume: Measured by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Neurological Score: Assessed using a grip test.

  • Neutrophil Infiltration: Quantified by measuring myeloperoxidase (MPO) activity in brain homogenates.

Cerebral_Ischemia_Workflow start Male Swiss Mice anesthesia Anesthetize (Chloral Hydrate, 400 mg/kg) start->anesthesia mcao Induce Focal Cerebral Ischemia (15 min MCAO via intraluminal suture) anesthesia->mcao treatment Treatment Administration (3-AB, 20-320 mg/kg, i.p.) 15 min before reperfusion mcao->treatment reperfusion Reperfusion treatment->reperfusion endpoints_24h Endpoint Measurement (24h) - Infarct Volume (TTC) - Neurological Score (Grip Test) reperfusion->endpoints_24h endpoints_48h Endpoint Measurement (48h) - Neutrophil Infiltration (MPO Assay) reperfusion->endpoints_48h

Caption: Experimental workflow for the cerebral ischemia study.
Wound Healing in Gamma-Irradiated Mice

This protocol is based on the study by Hassan et al. (2015).[7]

Objective: To assess the efficacy of topical 3-aminobenzamide in a model of delayed wound healing.

Animal Model: Swiss albino mice.

Procedure:

  • Expose mice to whole-body gamma irradiation (6Gy).

  • Create two full-thickness excisional wounds (6 mm diameter) on the dorsum of each mouse.

  • Apply a 50 µM 3-aminobenzamide cream topically to the wounds.

  • Monitor wound contraction daily by capturing photographic images.

  • At various time points, collect granulated skin tissue for analysis.

Outcome Measures:

  • Rate of Wound Contraction: Calculated from daily photographs.

  • Oxidative/Nitrosative Status: Measurement of antioxidant capacity, lipid peroxidation, hydrogen peroxide, and myeloperoxidase in tissue homogenates.

  • Pro-inflammatory Cytokine Expression: Assessed by RT-PCR or ELISA.

  • Mitochondrial ATP Content: Measured in tissue samples.

PARP Activity Assay

This is a general protocol for a histone-coated plate-based PARP activity assay.

Objective: To measure the enzymatic activity of PARP and the inhibitory effect of compounds.

Materials:

  • Recombinant PARP enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent or colorimetric HRP substrate

  • PARP inhibitor (e.g., 3-aminobenzamide)

Procedure:

  • Add the PARP inhibitor at various concentrations to the wells of the histone-coated plate.

  • Add the recombinant PARP enzyme and activated DNA to initiate the reaction.

  • Add biotinylated NAD+ and incubate to allow for the PARylation of histones.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add the HRP substrate and measure the chemiluminescent or colorimetric signal using a plate reader. The signal intensity is proportional to PARP activity.

Conclusion

3-Aminobenzamide, as a first-generation PARP inhibitor, was foundational in establishing the therapeutic potential of targeting this DNA repair pathway. While it demonstrates efficacy in various preclinical models, its lower potency and specificity have been surpassed by modern inhibitors like olaparib, niraparib, and rucaparib. These newer agents have shown significant clinical benefit in treating cancers with underlying DNA repair deficiencies, particularly BRCA-mutated ovarian and breast cancers. The provided data and protocols offer a valuable resource for researchers to understand the comparative landscape of these compounds and to design future studies aimed at further elucidating the roles of PARP inhibition in disease.

References

Cross-Validation of Analytical Methods for 3-amino-N,N-diethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 3-amino-N,N-diethylbenzamide in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no direct cross-validation studies for this specific analyte are publicly available, this guide presents a hypothetical comparison based on established analytical practices for structurally similar compounds. The experimental protocols and performance data are representative of what would be expected for these analytical platforms.

Comparison of Analytical Method Performance

The choice of analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput. Below is a summary of the hypothetical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity Range (ng/mL) 50 - 50000.5 - 500
Lower Limit of Quantitation (LLOQ) (ng/mL) 500.5
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (%) 90 - 110%85 - 115%
Inter-day Accuracy (%) 85 - 115%85 - 115%
Recovery (%) 85.2 - 95.8%92.5 - 101.3%
Selectivity ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples where high concentrations are expected and the matrix is relatively clean.

1. Sample Preparation:

  • To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.01M phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at 254 nm.[1]

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.[2]

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

2. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

Methodology Visualization

The following diagrams illustrate the experimental workflows for the two analytical methods described.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma Sample (500 µL) p2 Add Acetonitrile (1.5 mL) p1->p2 p3 Vortex (2 min) p2->p3 p4 Centrifuge (10,000 rpm, 10 min) p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase (100 µL) p6->p7 a1 Inject Sample (20 µL) p7->a1 a2 C18 Column Separation a1->a2 a3 UV Detection (254 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Workflow for HPLC-UV analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add Methanol with IS (300 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in 50% Methanol (100 µL) p6->p7 a1 Inject Sample (5 µL) p7->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Source a2->a3 a4 MRM Detection a3->a4 a5 Data Acquisition & Quantification a4->a5

Caption: Workflow for LC-MS/MS analysis.

References

3-amino-N,N-diethylbenzamide vs. other ABCA1 inducers: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of various ATP-binding cassette transporter A1 (ABCA1) inducers, supported by experimental data and detailed protocols. This guide aims to provide an objective comparison of different classes of ABCA1 inducers to aid in the selection and development of novel therapeutics targeting cholesterol transport and related diseases.

Executive Summary: An extensive review of the scientific literature was conducted to compare the efficacy of 3-amino-N,N-diethylbenzamide with other known ABCA1 inducers. However, no published data was found to suggest that this compound functions as an ABCA1 inducer. Therefore, this guide provides a comparative analysis of well-characterized ABCA1 inducers, including the conventional Liver X Receptor (LXR) agonist T0901317 and the novel non-lipogenic ABCA1 inducer 'F4'. This comparison is based on their mechanism of action, efficacy in inducing ABCA1 expression and cholesterol efflux, and their potential for therapeutic application.

Introduction to ABCA1 and its Therapeutic Potential

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane transporter that mediates the efflux of cellular cholesterol and phospholipids to apolipoprotein A-I (apoA-I), the first and rate-limiting step in reverse cholesterol transport (RCT) and the formation of high-density lipoprotein (HDL).[1][2] By promoting the removal of excess cholesterol from peripheral tissues, particularly from macrophages within atherosclerotic plaques, ABCA1 plays a vital role in preventing the development of atherosclerosis and cardiovascular disease.[3][4] Consequently, upregulating the expression and activity of ABCA1 has emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases, and potentially other conditions like Alzheimer's disease and type 2 diabetes.[1][5]

A variety of small molecules have been identified that can induce the expression of ABCA1. These are broadly categorized based on their mechanism of action, with the most studied being agonists of the Liver X Receptor (LXR). However, the therapeutic utility of LXR agonists has been hampered by their tendency to induce lipogenesis, leading to hypertriglyceridemia and hepatic steatosis.[4][5][6] This has spurred the search for non-lipogenic ABCA1 inducers that can selectively upregulate ABCA1 without these adverse side effects.

This guide provides a comparative overview of a representative LXR agonist, T0901317, and a promising non-lipogenic ABCA1 inducer, F4, to highlight their distinct profiles.

Comparative Data on ABCA1 Inducers

The following tables summarize the quantitative data on the efficacy of T0901317 and F4 in inducing ABCA1 expression and promoting cholesterol efflux.

Table 1: Comparison of ABCA1 mRNA Induction

CompoundCell TypeConcentrationFold Induction of ABCA1 mRNA (vs. Vehicle)Reference
T0901317CCF-STTG1 Astrocytoma1 µMSignificant upregulation (exact fold change not specified)[7]
F4CCF-STTG1 Astrocytoma10 µMSignificant upregulation (comparable to T0901317)[1]
M2CCF-STTG1 Astrocytoma10 µMSignificant upregulation (comparable to T0901317)[1]

Table 2: Comparison of ABCA1 Protein Induction

CompoundCell TypeConcentrationFold Induction of ABCA1 Protein (vs. Vehicle)Reference
T0901317Caco-210 µM~5-fold[8]
GW3965Caco-210 µM~4-fold[8]
F4Mouse Primary AstrocytesNot specifiedIncreased protein levels[1]
M2Mouse Primary AstrocytesNot specifiedIncreased protein levels[1]

Table 3: Comparison of Cholesterol Efflux Activity

CompoundCell TypeConcentration% Cholesterol Efflux to apoA-IReference
T0901317CCF-STTG1 Astrocytoma1 µMSignificantly increased efflux[7]
F4CCF-STTG1 Astrocytoma5 µMSignificantly increased efflux[1]
M2CCF-STTG1 Astrocytoma5 µMSignificantly increased efflux[1]

Signaling Pathways of ABCA1 Induction

The mechanisms by which small molecules induce ABCA1 expression are critical to their therapeutic potential, particularly concerning off-target effects.

LXR-Dependent Pathway

The most well-characterized pathway for ABCA1 induction is through the activation of Liver X Receptors (LXRs), which are nuclear receptors that form heterodimers with Retinoid X Receptors (RXRs).[5][9] Upon binding of an agonist, such as an oxysterol or a synthetic compound like T0901317, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter region of the ABCA1 gene, thereby initiating its transcription.[9]

LXR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR_Agonist LXR Agonist (e.g., T0901317) LXR LXR LXR_Agonist->LXR Binds LXR_RXR_complex LXR/RXR Heterodimer LXR->LXR_RXR_complex RXR RXR RXR->LXR_RXR_complex LXRE LXRE LXR_RXR_complex->LXRE Binds to ABCA1_Gene ABCA1 Gene LXRE->ABCA1_Gene Activates ABCA1_mRNA ABCA1 mRNA ABCA1_Gene->ABCA1_mRNA Transcription

LXR-dependent signaling pathway for ABCA1 induction.
Non-Lipogenic ABCA1 Induction Pathways

The development of non-lipogenic ABCA1 inducers like F4 represents a significant advancement. While the precise mechanisms of many of these compounds are still under investigation, some have been shown to act as partial or selective LXR modulators, or to function through LXR-independent pathways.[4] The goal is to dissociate the beneficial ABCA1 induction from the activation of lipogenic genes, such as SREBP-1c.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of ABCA1 inducers.

Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor protein, such as apoA-I, and is a direct measure of ABCA1 function.

Materials:

  • Radioactive cholesterol (e.g., [³H]-cholesterol) or a fluorescent analog (e.g., BODIPY-cholesterol).

  • Cell culture medium (e.g., DMEM).

  • Apolipoprotein A-I (apoA-I).

  • Scintillation counter or fluorescence plate reader.

  • Lysis buffer.

Protocol:

  • Cell Plating: Plate cells (e.g., macrophages like J774 or THP-1) in a multi-well plate and allow them to adhere.

  • Cholesterol Loading: Incubate the cells with medium containing [³H]-cholesterol or BODIPY-cholesterol for 24-48 hours to allow for incorporation of the label into cellular cholesterol pools.

  • Equilibration: Wash the cells and incubate in serum-free medium containing the ABCA1 inducer of interest for a specified period (e.g., 18-24 hours) to allow for ABCA1 expression.

  • Efflux: Replace the medium with serum-free medium containing apoA-I (the cholesterol acceptor) and the test compound. Incubate for a defined period (e.g., 4-8 hours).

  • Sample Collection: Collect the supernatant (medium containing effluxed cholesterol).

  • Cell Lysis: Lyse the cells with a suitable lysis buffer to determine the amount of cholesterol remaining in the cells.

  • Quantification: Measure the radioactivity or fluorescence in both the supernatant and the cell lysate.

  • Calculation: Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cells)) * 100.

Cholesterol_Efflux_Workflow Plate_Cells 1. Plate Cells Load_Cholesterol 2. Load with Labeled Cholesterol Plate_Cells->Load_Cholesterol Equilibrate 3. Equilibrate with ABCA1 Inducer Load_Cholesterol->Equilibrate Induce_Efflux 4. Induce Efflux with apoA-I Equilibrate->Induce_Efflux Collect_Samples 5. Collect Supernatant and Lyse Cells Induce_Efflux->Collect_Samples Quantify 6. Quantify Labeled Cholesterol Collect_Samples->Quantify Calculate 7. Calculate % Efflux Quantify->Calculate

Experimental workflow for a cholesterol efflux assay.
Quantitative Real-Time PCR (qPCR) for ABCA1 mRNA

This method is used to quantify the level of ABCA1 gene expression in response to an inducer.

Materials:

  • RNA extraction kit.

  • Reverse transcriptase for cDNA synthesis.

  • qPCR master mix.

  • Primers specific for ABCA1 and a housekeeping gene (e.g., GAPDH, β-actin).

  • qPCR instrument.

Protocol:

  • Cell Treatment: Treat cells with the ABCA1 inducer for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for ABCA1 and a housekeeping gene.

  • Data Analysis: Analyze the amplification data to determine the relative expression of ABCA1 mRNA, normalized to the housekeeping gene, using the ΔΔCt method.

Western Blotting for ABCA1 Protein

This technique is used to detect and quantify the amount of ABCA1 protein in cell lysates.

Materials:

  • Lysis buffer with protease inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for ABCA1.

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of ABCA1 (~254 kDa), a low percentage acrylamide gel (e.g., 6-7.5%) is recommended.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against ABCA1, followed by incubation with a secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).

Conclusion

The induction of ABCA1 expression and activity remains a highly attractive strategy for the treatment of cardiovascular and other metabolic diseases. While LXR agonists like T0901317 are potent inducers of ABCA1, their clinical development has been hindered by adverse lipogenic effects. The emergence of non-lipogenic ABCA1 inducers, such as F4, offers a promising alternative by potentially separating the therapeutic benefits from the undesirable side effects. Further research is needed to fully elucidate the mechanisms of these novel compounds and to identify new chemical scaffolds, such as potentially N,N-diethylbenzamide derivatives, that can selectively and safely upregulate ABCA1 for therapeutic benefit. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of next-generation ABCA1 inducers.

References

A Comparative Guide to the Biological Activity of 3-Aminobenzamide and Next-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the biological activity of 3-Aminobenzamide, a first-generation PARP inhibitor, against newer, more potent alternatives. While the initial topic specified 3-amino-N,N-diethylbenzamide, a comprehensive literature review revealed a lack of published data regarding its specific PARP inhibition activity. The closely related compound, 3-Aminobenzamide (3-AB), is a well-documented and foundational PARP inhibitor.[1][2][3][4] This guide will, therefore, focus on 3-AB to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals.

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[5] By inhibiting PARP, SSBs can accumulate and convert to more lethal double-strand breaks (DSBs) during replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DSBs leads to cell death through a concept known as synthetic lethality.[6][7] This makes PARP inhibitors a targeted and effective class of anticancer drugs.[8][9][10][11][12]

This document summarizes quantitative data for 3-Aminobenzamide and compares it with clinically approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib. It also provides detailed experimental protocols for key assays and visual diagrams of the relevant biological pathway and experimental workflows.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of 3-Aminobenzamide against various next-generation PARP inhibitors. Lower IC50 values indicate higher potency.

CompoundTarget(s)IC50 ValueCell Line/SystemReference
3-Aminobenzamide (3-AB) PARP~50 nMCHO Cells[1]
3-Aminobenzamide (3-AB) PARP145 µMRecombinant Enzyme[13]
Olaparib PARP1, PARP25 nM (PARP1), 1 nM (PARP2)Enzyme Assay[8]
Rucaparib PARP1, PARP2, PARP31.4 nM (PARP1)Enzyme Assay[10]
Niraparib PARP1, PARP23.8 nM (PARP1), 2.1 nM (PARP2)Enzyme Assay[8]
Talazoparib PARP1, PARP20.57 nM (PARP1)Enzyme Assay[11]

Note: IC50 values can vary significantly based on the assay type (e.g., enzymatic vs. cell-based) and experimental conditions.

Signaling Pathway and Experimental Workflows

PARP1 Signaling in DNA Repair

The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway following a DNA single-strand break. PARP inhibitors like 3-Aminobenzamide competitively inhibit the binding of NAD+, preventing the synthesis of Poly(ADP-ribose) (PAR) chains and stalling the recruitment of downstream repair proteins.

PARP_Pathway cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Pol β XRCC1->POLB Repair DNA Repair LIG3->Repair POLB->Repair Inhibitor 3-Aminobenzamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Workflow for Determining PARP Inhibitor IC50

This diagram outlines a standard workflow for an in vitro fluorescence-based enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a PARP inhibitor.

IC50_Workflow A Prepare serial dilutions of PARP inhibitor B Add assay components to 96-well plate: - Assay Buffer - Activated DNA - NAD+ - Inhibitor A->B C Initiate reaction by adding PARP-1 enzyme B->C D Incubate to allow PAR synthesis C->D E Stop reaction and add fluorescent detection reagent D->E F Read fluorescence on plate reader E->F G Analyze data and plot dose-response curve F->G H Calculate IC50 Value G->H

Caption: Workflow of a fluorescence-based PARP enzymatic assay.

Experimental Protocols

PARP-1 Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol quantifies PARP-1 activity by measuring the amount of its substrate, NAD+, that remains after the enzymatic reaction.[14]

Materials:

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • NAD+

  • 3-Aminobenzamide or other PARP inhibitors

  • PARP assay buffer

  • Black 96-well assay plate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the PARP inhibitor (e.g., 3-Aminobenzamide) in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells, typically ≤1%.

  • Reaction Setup: In each well of the 96-well plate, add the following components to a final volume of 50 µL:

    • PARP assay buffer

    • Activated DNA (e.g., 50 µg/mL final concentration)

    • NAD+ (e.g., 100 nM final concentration)

    • PARP inhibitor at the desired concentration.

  • Reaction Initiation: Initiate the reaction by adding the PARP-1 enzyme. The optimal enzyme concentration should be predetermined to achieve a robust signal.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction and measure the remaining NAD+ using a suitable detection reagent that generates a fluorescent signal.

  • Data Analysis: Read the fluorescence intensity using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[13]

Cell Viability (MTT) Assay

This protocol assesses the effect of PARP inhibitors on cell proliferation and viability, which is crucial for determining cytotoxicity, especially in the context of synthetic lethality.[5]

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient)

  • Cell culture medium and supplements

  • PARP inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Multichannel pipette

  • Plate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the PARP inhibitor. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

Comparative Guide to 3-Amino-N,N-diethylbenzamide Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzamide analogs, focusing on their affinity for dopamine receptors. The data presented herein is crucial for the rational design of novel therapeutic agents targeting the dopaminergic system, which is implicated in various neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives for human dopamine D₂, D₃, and D₄ receptors. This series serves as a representative example to illustrate the impact of substitutions on the benzamide scaffold. The affinity is expressed as the inhibitor constant (Kᵢ) in nanomolars (nM). A lower Kᵢ value indicates a higher binding affinity.

Compound IDR¹ Substituent (4-amino position)R² Substituent (pyrrolidinyl N-position)D₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₄ Receptor Kᵢ (nM)
5a AcetylBenzyl1400250170
5b IsobutyrylBenzyl4706226
5c CyclopropylcarbonylBenzyl220212.1
5d CyclobutylcarbonylBenzyl210172.4
5e CyclopentylcarbonylBenzyl250162.8
5f PivaloylBenzyl2002711
5g MethoxyacetylBenzyl2500480170
5h PhenylacetylBenzyl390110110
5i BenzoylBenzyl1100290220
5j 4-FluorobenzoylBenzyl770240180
5k MethanesulfonylBenzyl>10000>10000>10000
5l TrifluoromethanesulfonylBenzyl590033001300
(R)-5c CyclopropylcarbonylBenzyl78002300140
(R)-5d CyclobutylcarbonylBenzyl83002100170
(R)-5e CyclopentylcarbonylBenzyl84001900160

Data extracted from a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives, which are structurally related to 3-amino-N,N-diethylbenzamide analogs and provide valuable SAR insights.[1]

Experimental Protocols

The binding affinities (Kᵢ values) for the dopamine receptors were determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Dopamine Receptor Radioligand Binding Assay

This protocol describes the determination of a compound's binding affinity for dopamine D₂, D₃, and D₄ receptors expressed in a suitable cell line (e.g., CHO cells) by measuring its ability to displace a radiolabeled ligand, such as [³H]-spiperone.[2][3]

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D₂, D₃, or D₄ receptor subtype.

  • Radioligand: [³H]-spiperone, a high-affinity antagonist for D₂-like receptors.[2][3]

  • Test Compounds: The synthesized this compound analogs.

  • Non-specific Binding Control: A high concentration of a known dopamine receptor antagonist, such as (+)-butaclamol (5 µM).[3]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well plates, filtration apparatus with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine, and a liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well for a final assay volume of 1,000 µl:

    • 450 µl of assay buffer.

    • 200 µl of the diluted test compound or assay buffer (for total binding) or (+)-butaclamol (for non-specific binding).

    • 150 µl of the cell membrane preparation.

  • Initiation of Reaction: Start the binding reaction by adding 200 µl of [³H]-spiperone solution (at a concentration of approximately 2-3 times its Kd value) to each well.[2]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Termination of Reaction: Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine D₂ Receptor Signaling Pathway

The primary mechanism of action for many benzamide antagonists is the blockade of D₂ dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, initiate an intracellular signaling cascade. The diagram below illustrates the canonical Gαi/o-mediated signaling pathway of the D₂ receptor.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gαi/o Gβγ D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Reduced Activation

Caption: Dopamine D₂ receptor signaling cascade.

Experimental Workflow for Kᵢ Determination

The following diagram outlines the logical flow of the competitive radioligand binding assay used to determine the Kᵢ values of the benzamide analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, Radioligand, and Compound Dilutions Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Prepare_Membranes Prepare Cell Membranes Expressing D2/D3/D4 Receptors Prepare_Membranes->Incubation Filtration Separate Bound and Free Ligand via Rapid Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 Values Counting->IC50_Calc Ki_Calc Calculate Ki Values (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for determining inhibitor constant (Kᵢ).

References

Validating the Binding Affinity of N,N-Diethyl-meta-toluamide (DEET) and a Comparative Analysis with Alternative Repellents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the quest for novel and improved insect repellents, a thorough understanding of the molecular interactions between repellent compounds and their biological targets is paramount. While the compound 3-amino-N,N-diethylbenzamide lacks extensive characterization in publicly available literature, its close structural analog, N,N-Diethyl-meta-toluamide (DEET), has been the subject of intensive research for decades. This guide provides a comprehensive comparison of the binding affinities of DEET to its putative targets and contrasts its performance with two other widely used synthetic repellents: Icaridin and IR3535®. We present a summary of quantitative binding data, detailed experimental protocols for key validation assays, and visual representations of the relevant biological pathways and experimental workflows to aid researchers in the rational design of next-generation repellents.

Comparative Binding Affinity of Insect Repellents

The efficacy of a repellent is intrinsically linked to its ability to interact with specific proteins in an insect's sensory and nervous systems. The primary targets for DEET and other repellents are believed to be components of the olfactory system, such as Odorant-Binding Proteins (OBPs) and Odorant Receptors (ORs). Additionally, interactions with enzymes like Acetylcholinesterase (AChE) have been investigated. The following table summarizes the available quantitative data on the binding affinities of DEET, Icaridin, and IR3535® to these targets.

CompoundTarget ProteinSpeciesBinding Affinity MetricValueReference
DEET AgamOBP1Anopheles gambiaeDissociation Constant (Kd)31.3 µM[1]
Acetylcholinesterase (AChE)Drosophila melanogaster, Musca domestica, HumanIC506-12 mM[2][3]
Icaridin AgamOBP1Anopheles gambiaeDissociation Constant (Kd) - Site 134 µM[4]
AgamOBP1Anopheles gambiaeDissociation Constant (Kd) - Site 2714 µM[4]
Acetylcholinesterase (AChE)Not SpecifiedInhibitionNot a significant inhibitor[5]
IR3535® Muscarinic Acetylcholine Receptor (mAChR)Insect (DUM neurosecretory cells)-Acts on at low concentrations[3][6][7]
Acetylcholinesterase (AChE)House fly, MosquitoInhibitionOnly at very high concentrations[8]

Experimental Protocols for Binding Affinity Validation

Accurate determination of binding affinity requires robust and well-defined experimental methodologies. Below are detailed protocols for three key techniques commonly employed in the study of repellent-protein interactions.

Fluorescence Competitive Binding Assay for Odorant-Binding Proteins

This assay is widely used to determine the dissociation constant of a test compound by measuring its ability to displace a fluorescent probe from the binding pocket of an OBP.

Objective: To determine the dissociation constant (Kd) of a repellent for a purified OBP.

Materials:

  • Purified insect OBP

  • Fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN)

  • Test repellent (e.g., DEET, Icaridin)

  • Fluorometer

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Protocol:

  • Assay Setup: In a quartz cuvette, prepare a 2 µM solution of the purified OBP in the buffer.

  • Probe Titration: Add aliquots of a 1 mM stock solution of the fluorescent probe (1-NPN) in methanol to the OBP solution to reach final concentrations ranging from 2 to 16 µM.[9]

  • Fluorescence Measurement: Excite the sample at 337 nm and record the emission spectra between 380 and 450 nm.[9] The fluorescence of 1-NPN increases significantly when it is bound to the hydrophobic pocket of the OBP.

  • Competitive Binding: To a fresh solution of OBP and 1-NPN (at 2 µM each), add increasing concentrations of the test repellent.

  • Data Acquisition: Measure the decrease in fluorescence intensity as the repellent displaces the 1-NPN probe.

  • Data Analysis: Plot the fluorescence intensity against the repellent concentration. The resulting data can be used to calculate the IC50 value, which is the concentration of the repellent that displaces 50% of the fluorescent probe. The dissociation constant (Ki or Kd) can then be calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_obp Purified OBP (2 µM in Buffer) mix_obp_probe Mix OBP and 1-NPN prep_obp->mix_obp_probe prep_probe 1-NPN Fluorescent Probe (1 mM Stock) prep_probe->mix_obp_probe prep_repellent Test Repellent (Stock Solution) add_repellent Titrate with Test Repellent prep_repellent->add_repellent measure_initial_fl Measure Initial Fluorescence mix_obp_probe->measure_initial_fl measure_initial_fl->add_repellent measure_final_fl Measure Fluorescence Quenching add_repellent->measure_final_fl plot_data Plot Fluorescence vs. [Repellent] measure_final_fl->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 calculate_kd Calculate Kd (Cheng-Prusoff) calculate_ic50->calculate_kd

Fluorescence Competitive Binding Assay Workflow
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of multiple thermodynamic parameters from a single experiment.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a repellent-protein interaction.

Materials:

  • Purified target protein (e.g., OBP)

  • Test repellent

  • Isothermal Titration Calorimeter

  • Identical, degassed buffer for both protein and repellent solutions

Protocol:

  • Sample Preparation: Prepare the purified protein solution (in the sample cell) and the repellent solution (in the injection syringe) in the exact same, thoroughly degassed buffer to minimize heats of dilution.

  • Instrument Setup: Set the experimental temperature and other instrument parameters. Allow the instrument to stabilize.

  • Titration: Perform a series of small, sequential injections of the repellent solution into the protein solution in the sample cell.

  • Heat Measurement: The instrument measures the minute temperature changes between the sample cell and a reference cell (containing only buffer) after each injection, which corresponds to the heat of binding.

  • Data Analysis: The raw data (heat pulses per injection) are integrated and plotted against the molar ratio of repellent to protein. The resulting binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.

itc_workflow start Start prep Prepare Protein (in cell) and Repellent (in syringe) in identical degassed buffer start->prep load Load samples into ITC prep->load equilibrate Equilibrate to experimental temperature load->equilibrate titrate Perform sequential injections of repellent into protein solution equilibrate->titrate measure Measure heat change after each injection titrate->measure plot Plot integrated heat vs. molar ratio measure->plot fit Fit binding isotherm to a model plot->fit results Determine Kd, n, ΔH fit->results end End results->end

Isothermal Titration Calorimetry (ITC) Workflow
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for Odorant Receptors

This electrophysiological technique is used to study the function of ion channels, such as insect odorant receptors, expressed in a heterologous system.

Objective: To characterize the effect of a repellent on the activity of a specific insect odorant receptor.

Protocol:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject the oocytes with cRNA encoding the specific odorant receptor (ORx) and the obligate co-receptor (Orco). Incubate for 3-7 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Ligand Application: Apply the known activating odorant for the expressed OR to elicit a baseline current response.

  • Repellent Application: Co-apply the test repellent with the activating odorant or apply the repellent alone to measure its effect on the receptor's activity (inhibition, activation, or modulation).

  • Data Acquisition and Analysis: Record the changes in ion current across the oocyte membrane. Analyze the data to determine if the repellent acts as an agonist, antagonist, or modulator of the odorant receptor.

Signaling Pathways

The interaction of repellents with their molecular targets initiates a cascade of events that ultimately leads to a behavioral response in the insect.

Insect Olfactory Signaling Pathway

The sense of smell in insects is primarily mediated by odorant receptors located on the dendrites of olfactory sensory neurons.

olfactory_pathway odorant Odorant / Repellent obp Odorant-Binding Protein (OBP) odorant->obp Binding & Transport or_complex Odorant Receptor Complex (ORx + Orco) odorant->or_complex Direct Binding obp->or_complex Delivery neuron Olfactory Sensory Neuron or_complex->neuron Ion Channel Opening & Depolarization brain Antennal Lobe (Brain) neuron->brain Action Potential Propagation behavior Behavioral Response (Attraction / Repulsion) brain->behavior Signal Processing

References

A Comparative Analysis of Synthetic Routes to 3-amino-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 3-amino-N,N-diethylbenzamide, a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The two main strategies discussed are the synthesis via a 3-nitrobenzoyl chloride intermediate and the direct amidation of 3-nitrobenzoic acid, followed by the reduction of the nitro group. This guide will objectively compare the performance of these routes, providing supporting experimental data, detailed protocols, and a green chemistry perspective to aid in the selection of the most appropriate method for a given application.

Comparative Overview of Synthetic Routes

The synthesis of this compound is typically a two-stage process: the formation of the amide bond to yield N,N-diethyl-3-nitrobenzamide, followed by the reduction of the nitro group. The primary divergence in synthetic strategy lies in the method of amide bond formation.

Route 1: The Acid Chloride Pathway

This traditional and widely used method involves the conversion of 3-nitrobenzoic acid to its more reactive acid chloride derivative, 3-nitrobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with diethylamine to form the desired amide.

Route 2: Direct Amidation Pathway

This approach bypasses the need for the isolation of the highly reactive and hazardous acid chloride intermediate. It involves the direct condensation of 3-nitrobenzoic acid with diethylamine, often facilitated by a coupling agent or a catalyst, such as boric acid, under thermal conditions.

Quantitative Data Comparison

The following tables provide a summary of the quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiencies.

Table 1: Amide Formation Step - Synthesis of N,N-diethyl-3-nitrobenzamide

ParameterRoute 1: Acid ChlorideRoute 2: Direct Amidation (Boric Acid Catalyzed)
Starting Materials 3-Nitrobenzoic acid, Thionyl chloride, Diethylamine3-Nitrobenzoic acid, Diethylamine, Boric acid
Reaction Time 2-4 hours20 hours
Temperature Reflux (approx. 80-90°C)Reflux
Typical Yield 90-98%[1]~89% (for a similar reaction)[2]
Key Reagents Thionyl chloride, Triethylamine (or other base)Boric acid (catalyst)
Byproducts SO₂, HCl, Triethylammonium chlorideWater

Table 2: Nitro Group Reduction Step - Synthesis of this compound

ParameterMethod A: Catalytic HydrogenationMethod B: Iron/Acetic Acid Reduction
Starting Material N,N-diethyl-3-nitrobenzamideN,N-diethyl-3-nitrobenzamide
Reagents Palladium on Carbon (Pd/C), Hydrogen gas (H₂)Iron powder (Fe), Acetic acid (AcOH)
Reaction Time 2-4 hours2 hours
Temperature Room temperature to 50°C100°C
Pressure Atmospheric or slightly elevated H₂ pressureAtmospheric
Typical Yield High (often quantitative)~64% (for a similar reaction)[3]
Work-up Filtration of catalystFiltration of iron salts, basification, extraction

Experimental Protocols

Route 1: Synthesis via 3-Nitrobenzoyl Chloride

Step 1a: Synthesis of 3-Nitrobenzoyl Chloride

  • Materials: 3-Nitrobenzoic acid, Thionyl chloride (SOCl₂), Toluene.

  • Procedure:

    • In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzoic acid (1.0 eq).

    • Add toluene to the flask.

    • Carefully add thionyl chloride (2.0 eq) to the suspension.[4]

    • Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas ceases.[4]

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-nitrobenzoyl chloride is typically used directly in the next step.

Step 1b: Synthesis of N,N-diethyl-3-nitrobenzamide

  • Materials: 3-Nitrobenzoyl chloride, Diethylamine, Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve diethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C in an ice bath.

    • In a separate flask, dissolve the crude 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

    • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-diethyl-3-nitrobenzamide.

Route 2: Direct Amidation of 3-Nitrobenzoic Acid

Step 2: Boric Acid Catalyzed Synthesis of N,N-diethyl-3-nitrobenzamide

  • Materials: 3-Nitrobenzoic acid, Diethylamine, Boric acid, Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-nitrobenzoic acid (1.0 eq), diethylamine (1.2 eq), and boric acid (5 mol%).[4][5]

    • Add toluene as the solvent.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC. The reaction is typically complete in 20 hours.[2]

    • Upon completion, cool the reaction mixture and wash with water to remove boric acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-diethyl-3-nitrobenzamide.

Reduction of N,N-diethyl-3-nitrobenzamide

Method A: Catalytic Hydrogenation

  • Materials: N,N-diethyl-3-nitrobenzamide, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve N,N-diethyl-3-nitrobenzamide (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% Pd).

    • Seal the vessel, evacuate, and purge with hydrogen gas (3 cycles).[6]

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.[6]

    • Monitor the reaction by hydrogen uptake or TLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Method B: Iron/Acetic Acid Reduction

  • Materials: N,N-diethyl-3-nitrobenzamide, Iron powder, Acetic acid, Ethanol.

  • Procedure:

    • To a solution of N,N-diethyl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (4.0 eq).[3]

    • Heat the resulting mixture to 100°C and stir for 2 hours.[3]

    • Cool the reaction, dilute with water, and adjust the pH to ~8 with 1 N aqueous NaOH.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Green Chemistry and Safety Analysis

Route 1 (Acid Chloride):

  • Safety: Thionyl chloride is highly corrosive, toxic by inhalation, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[7] This necessitates the use of a well-ventilated fume hood and careful handling procedures.

  • Environmental Impact: The generation of acidic and toxic byproducts requires neutralization and proper waste disposal, adding to the environmental burden and cost.

Route 2 (Direct Amidation):

  • Safety: This route avoids the use of hazardous thionyl chloride. Boric acid is a relatively safe and low-toxicity catalyst.

  • Environmental Impact: The primary byproduct is water, making this a much greener alternative.[2] The use of a catalyst reduces waste compared to stoichiometric reagents.

Nitro Reduction:

  • Catalytic Hydrogenation: This method is generally considered greener as it uses a catalytic amount of palladium and produces water as the main byproduct. However, palladium is a precious metal, which has economic and sustainability implications.[8] The use of flammable hydrogen gas requires specialized equipment and safety precautions.

  • Iron/Acetic Acid Reduction: Iron is an inexpensive and abundant metal.[9] However, this method generates significant amounts of iron salts as waste, which require proper disposal. The work-up procedure is also more extensive than for catalytic hydrogenation.

Visualization of Synthetic Workflows

Synthetic_Workflow_Route_1 cluster_amide_formation Amide Formation cluster_reduction Nitro Reduction A 3-Nitrobenzoic Acid B 3-Nitrobenzoyl Chloride A->B SOCl₂ C N,N-diethyl-3-nitrobenzamide B->C Diethylamine, Et₃N D This compound C->D Reduction

Caption: Workflow for Route 1 via 3-Nitrobenzoyl Chloride.

Synthetic_Workflow_Route_2 cluster_amide_formation Amide Formation cluster_reduction Nitro Reduction A 3-Nitrobenzoic Acid B N,N-diethyl-3-nitrobenzamide A->B Diethylamine, Boric Acid C This compound B->C Reduction

Caption: Workflow for Route 2 via Direct Amidation.

Reduction_Methods A N,N-diethyl-3-nitrobenzamide B This compound A->B H₂, Pd/C C This compound A->C Fe, AcOH

Caption: Comparison of Nitro Group Reduction Methods.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the synthesis, including scale, cost, safety considerations, and environmental impact.

  • Route 1 (Acid Chloride) offers high yields and relatively short reaction times for the amide formation step. However, the use of hazardous thionyl chloride and the generation of toxic byproducts are significant drawbacks, particularly for large-scale production.

  • Route 2 (Direct Amidation) presents a greener and safer alternative by avoiding the use of thionyl chloride. While the reaction time may be longer, the elimination of hazardous reagents and the formation of water as the sole byproduct make it an attractive option, especially from an environmental and safety standpoint.

For the nitro reduction step , catalytic hydrogenation is generally cleaner and often provides higher yields. However, the cost of the palladium catalyst and the safety requirements for handling hydrogen gas must be considered. The iron/acetic acid reduction is a cost-effective alternative using readily available reagents, but it generates more waste and may require more extensive purification.

Ultimately, for researchers and drug development professionals, a careful evaluation of these factors is crucial for selecting the most efficient, cost-effective, and sustainable synthetic strategy.

References

Benchmarking 3-Aminobenzamide: A Comparative Guide to its Performance in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the functional performance of a compound is critical. This guide provides a comparative benchmark of 3-amino-N,N-diethylbenzamide's frequently studied counterpart, 3-aminobenzamide, a well-established inhibitor of Poly (ADP-ribose) polymerase (PARP). The data presented here offers a comparative analysis against other notable PARP inhibitors, Olaparib and Veliparib, to contextualize its efficacy in key functional assays.

Performance Overview

The inhibitory potential of 3-aminobenzamide and its comparators has been evaluated across various functional assays. The following tables summarize their performance in enzymatic and cell-based assays, providing a quantitative comparison of their potency.

Table 1: PARP1 Enzymatic Assay - Comparative IC50 Values
CompoundIC50 (Enzymatic Assay)Assay Conditions
3-Aminobenzamide ~30 µM[1]Not specified
45 µM[2]Recombinant PARP1, Activated DNA, 0.5 mM β-NAD
<50 nM in CHO cells[3]Cellular PARP activity
Olaparib 5 nM (PARP1), 1 nM (PARP2)[4]Cell-free assay
1.4 nM (full-length PARP1)[5]Cell-free assay
Veliparib Kᵢ of 5.2 nM (PARP1), 2.9 nM (PARP2)[4]Cell-free assay
Table 2: Cell Viability Assays - Comparative IC50 Values in Cancer Cell Lines
CompoundCell LineBRCA StatusIC50 (Cell Viability)Assay Type
Olaparib MDA-MB-436BRCA1 mutant~1 µMNot specified
HCC1937BRCA1 mutant96 µM[6]Not specified
HCT116 (Colorectal)Not specified2.799 µM[7]Not specified
HCT15 (Colorectal)Not specified4.745 µM[7]Not specified
SW480 (Colorectal)Not specified12.42 µM[7]Not specified
PEO1 (Ovarian)BRCA2 mutantNot specifiedMTT Assay
PEO4 (Ovarian)BRCA2 mutantMore sensitive than PEO1MTT Assay
Veliparib Ishikawa (Endometrial)Not specified133.5 µM[8]CCK-8 Assay
A549 (Lung)Not specified133.5 µM / 15.22 µMSRB / MTT Assay
CAPAN-1 (Pancreatic)BRCA2 deficient>10,000 nM / 39.7 µMNot specified / SRB Assay
DLD-1 (Colorectal)BRCA2 deficient0.75 µMNot specified
DLD-1 (Colorectal)BRCA2 proficient69 µMNot specified

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to (in BRCA-deficient cells) NAD NAD+ NAD->PARP1 consumes DNA_Repair_Complex DNA Repair Proteins PAR->DNA_Repair_Complex recruits Repair DNA Repair DNA_Repair_Complex->Repair Repair->DNA_Damage resolves Inhibitor PARP Inhibitor (e.g., 3-Aminobenzamide) Inhibitor->PARP1 inhibits

PARP1 Signaling Pathway in DNA Damage Response.

Experimental_Workflow_PARP_Inhibitor cluster_1 In Vitro Evaluation of PARP Inhibitors start Start: Select PARP Inhibitor and Cell Lines enzymatic_assay PARP Enzymatic Assay (Colorimetric/Fluorometric) start->enzymatic_assay cell_viability Cell Viability Assay (e.g., CellTiter-Glo) start->cell_viability parp_trapping PARP Trapping Assay (Immunofluorescence) start->parp_trapping data_analysis Data Analysis: IC50 Determination enzymatic_assay->data_analysis cell_viability->data_analysis parp_trapping->data_analysis comparison Compare Performance vs. Alternative Inhibitors data_analysis->comparison end Conclusion: Benchmark Performance comparison->end

General workflow for evaluating PARP inhibitors.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below to ensure reproducibility and aid in the design of new experiments.

PARP1 Enzymatic Assay (Colorimetric)

This protocol is adapted from a standard colorimetric PARP assay kit.[9]

1. Plate Preparation:

  • Dilute 5x histone mixture 1:5 with PBS to make a 1x histone mixture.

  • Coat a 96-well plate with 50 µl of the 1x histone mixture per well and incubate overnight at 4°C.

  • Wash the plate three times with 200 µl of PBST (1x PBS with 0.05% Tween 20) per well.

  • Block the wells by adding 200 µl of Blocking Buffer and incubate for 90 minutes at room temperature.

  • Wash the plate as described above.

2. Ribosylation Reaction:

  • Prepare a Master Mix containing 10x PARP buffer, 10x PARP Substrate Mixture (with biotinylated NAD+), and activated DNA in distilled water.

  • Add 25 µl of the Master Mix to each well.

  • Add 5 µl of the test inhibitor (e.g., 3-aminobenzamide) at various concentrations to the designated wells. For "Positive Control" and "Blank" wells, add 5 µl of the diluent solution without the inhibitor.

  • Initiate the reaction by adding 20 µl of diluted PARP1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µl of 1x PARP buffer to the "Blank" wells.

  • Incubate the plate for 60 minutes at room temperature.

3. Detection:

  • Wash the plate three times with PBST.

  • Add 50 µl of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with PBST.

  • Add 100 µl of the colorimetric HRP substrate to each well and incubate at room temperature until a blue color develops in the positive control well (typically 15-20 minutes).

  • Stop the reaction by adding 100 µl of 2 M sulfuric acid to each well.

  • Read the absorbance at 450 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay.[10][11][12]

1. Reagent Preparation:

  • Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.

  • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

  • Transfer the appropriate volume of CellTiter-Glo® Buffer to the bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent.

  • Mix by gentle inversion until the substrate is fully dissolved.

2. Assay Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µl of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Add the test compound (e.g., 3-aminobenzamide) at various concentrations to the experimental wells. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

PARP Trapping Assay (Immunofluorescence)

This protocol provides a general workflow for an immunofluorescence-based PARP trapping assay.

1. Cell Seeding and Treatment:

  • Seed cells on glass coverslips or in imaging-compatible microplates.

  • Allow cells to adhere overnight.

  • Treat cells with the PARP inhibitor at the desired concentrations for a specified time. It is often beneficial to co-treat with a DNA damaging agent (e.g., methyl methanesulfonate - MMS) to induce PARP activity.

2. Cell Fixation and Permeabilization:

  • Aspirate the media and wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

3. Immunostaining:

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Incubate the cells with a primary antibody against PARP1 overnight at 4°C.

  • Wash the cells three times with PBST.

  • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBST.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

4. Imaging and Analysis:

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the nuclear fluorescence intensity of the PARP1 signal in individual cells using image analysis software. An increase in nuclear PARP1 intensity in inhibitor-treated cells compared to controls indicates PARP trapping.

References

A Head-to-Head Comparison of 3-amino-N,N-diethylbenzamide and its N,N-dimethyl Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Two Structurally Related Benzamide Derivatives for Drug Discovery and Development

In the landscape of medicinal chemistry, subtle structural modifications can lead to significant changes in the pharmacological profile of a compound. This guide provides a detailed head-to-head comparison of 3-amino-N,N-diethylbenzamide and its N,N-dimethyl analog, two compounds belonging to the versatile benzamide class of molecules. While direct comparative experimental data for these specific analogs is limited in publicly accessible literature, this guide leverages available physicochemical data and established structure-activity relationships (SAR) within the benzamide family to offer a predictive comparison for researchers in drug discovery and development.

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including but not limited to dopamine receptor antagonism and poly (ADP-ribose) polymerase (PARP) inhibition. The nature of the substituents on the amide nitrogen is known to play a crucial role in target affinity and selectivity. This comparison will, therefore, focus on the potential implications of the N,N-diethyl versus the N,N-dimethyl substitution.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available and computed data for this compound and its N,N-dimethyl analog.

PropertyThis compound3-amino-N,N-dimethylbenzamide
Molecular Formula C₁₁H₁₆N₂OC₉H₁₂N₂O
Molecular Weight 192.26 g/mol [1]164.21 g/mol
IUPAC Name This compound[1]3-amino-N,N-dimethylbenzamide
CAS Number 68269-83-0[1]33322-60-0
XLogP3 1.91.0
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Rotatable Bond Count 32
Topological Polar Surface Area 49.6 Ų49.6 Ų
Heavy Atom Count 1412

Note: Data for 3-amino-N,N-dimethylbenzamide is primarily sourced from chemical supplier databases and computational models due to limited appearance in peer-reviewed literature.

The most notable difference lies in the lipophilicity, with the diethyl analog exhibiting a higher calculated XLogP3 value. This suggests that this compound may have greater membrane permeability but potentially lower aqueous solubility compared to its dimethyl counterpart. The increased steric bulk of the diethyl groups could also influence receptor binding and metabolism.

Potential Pharmacological Activities: An Extrapolation from SAR

Based on the broader class of benzamide derivatives, two potential areas of biological activity for these compounds are dopamine receptor modulation and PARP inhibition.

Dopamine Receptor Interaction

Substituted benzamides are well-established ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4). Structure-activity relationship studies on various benzamide series have consistently shown that the nature of the N-substituents is a key determinant of receptor affinity and subtype selectivity.

It has been observed that the size and nature of the N-substituents on the benzamide moiety can influence the interaction with dopamine receptors. Specifically, the bulkiness of these substituents can affect the affinity and selectivity for different receptor subtypes. For instance, in some series of benzamide derivatives, larger N-alkyl groups have been shown to modulate selectivity between D2, D3, and D4 receptors. The increased steric hindrance of the N,N-diethyl groups compared to the N,N-dimethyl groups could potentially lead to differences in binding pocket accommodation and, consequently, altered affinity and selectivity profiles.

PARP Inhibition

The 3-aminobenzamide core is a well-known pharmacophore for the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. While the primary amino group is crucial for this activity, modifications to the amide nitrogen can influence potency and cell permeability. The difference in lipophilicity and size between the N,N-diethyl and N,N-dimethyl groups could translate to variations in their ability to enter the cell nucleus and interact with the PARP active site.

Experimental Protocols for Evaluation

To empirically determine and compare the biological activities of these two analogs, the following experimental protocols are recommended.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a known radiolabeled ligand.

Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 HEK293 cells expressing D2 receptor prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Pellet prep3->prep4 assay1 Incubate membranes with [3H]Spiperone (radioligand) and test compound prep4->assay1 assay2 Incubation at RT assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Wash to remove unbound ligand assay3->assay4 detect1 Scintillation Counting assay4->detect1 detect2 Data Analysis (IC50/Ki determination) detect1->detect2

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 cells) are prepared by homogenization and differential centrifugation.

  • Assay: In a 96-well plate, a constant concentration of a suitable radioligand (e.g., [³H]spiperone) is incubated with the prepared membranes in the presence of varying concentrations of the test compounds (this compound or its N,N-dimethyl analog). Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

PARP-1 Inhibition Assay (Colorimetric)

This assay measures the ability of the test compounds to inhibit the enzymatic activity of PARP-1.

Signaling Pathway:

DNA_damage DNA Damage PARP1 PARP-1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR DNA_repair DNA Repair Protein Recruitment PAR->DNA_repair Inhibitor 3-aminobenzamide Analog (Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway in DNA repair.

Methodology:

  • Assay Setup: In a 96-well plate coated with histones, purified PARP-1 enzyme is added along with biotinylated NAD+ and varying concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of activated DNA to stimulate PARP-1 activity.

  • Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histones.

  • Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the incorporated biotinylated PAR.

  • Signal Generation: After another wash step, a colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of PARP-1 inhibition against the logarithm of the test compound concentration.

Concluding Remarks

While a definitive comparison requires direct experimental evaluation, the analysis of physicochemical properties and established SAR principles suggests that this compound and its N,N-dimethyl analog are likely to exhibit distinct pharmacological profiles. The greater lipophilicity and steric bulk of the diethyl derivative may lead to differences in cell permeability, metabolic stability, and receptor-ligand interactions compared to the dimethyl analog. Researchers are encouraged to utilize the provided experimental protocols to elucidate the specific biological activities of these compounds and further explore the structure-activity landscape of the 3-aminobenzamide scaffold.

References

Safety Operating Guide

Proper Disposal of 3-amino-N,N-diethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard and Safety Summary

Prior to handling 3-amino-N,N-diethylbenzamide for disposal, it is imperative to be aware of its potential hazards. The following table summarizes key safety information.

PropertyInformation
Chemical Name This compound
CAS Number 68269-83-0
Primary Hazards While specific hazard data is limited, related aromatic amines are often toxic and may be carcinogenic. Treat with caution as a potential irritant and harmful substance.
Personal ProtectiveEquipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a standard laboratory coat should be worn at all times.[1]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[1][2] In-lab treatment or neutralization is not advised without specific, validated protocols due to the risk of creating hazardous byproducts.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.[1]

    • Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

    • Solid waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, should be collected in a dedicated, compatible container, such as a high-density polyethylene (HDPE) bag or drum.[2][3]

    • Liquid waste, if the compound is in solution, should be collected in a separate, compatible liquid waste container.

  • Container Management:

    • Use a container that is in good condition, free from leaks, and compatible with the chemical.

    • Keep the waste container securely closed when not in use.[3]

    • The container should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Include any known hazard warnings (e.g., "Toxic," "Irritant").

  • Arrange for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

    • Provide them with accurate information about the waste, including the chemical name and quantity.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed.[1]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste Solid? liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid? label_container Label Container 'Hazardous Waste' & Chemical Name solid_waste->label_container liquid_waste->label_container store Store in Designated Secure Area label_container->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal end End: Waste Disposed contact_disposal->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on general best practices for the disposal of related chemical compounds. Always consult your institution's specific chemical hygiene and waste disposal plans, and adhere to all local, state, and federal regulations. If you are unsure about any aspect of the disposal process, contact your institution's Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling 3-amino-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-amino-N,N-diethylbenzamide, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary: this compound is classified as an irritant and is harmful if swallowed.[1] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn to protect against splashes. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[2]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are required to prevent skin contact.[3] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary.[4]
Respiratory Protection NIOSH-Approved RespiratorTo be used when engineering controls (like a fume hood) are insufficient or unavailable, or during spill clean-up, to prevent respiratory tract irritation.[2] The specific type of respirator should be chosen based on a formal risk assessment.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_setup Ensure proper ventilation (e.g., certified fume hood) prep_ppe->prep_setup handling_weigh Weigh/measure chemical in a designated area prep_setup->handling_weigh Proceed once setup is verified handling_exp Perform experimental procedures handling_weigh->handling_exp cleanup_decon Decontaminate work surfaces handling_exp->cleanup_decon Upon experiment completion cleanup_doff Doff PPE correctly cleanup_decon->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash Disposal Decision Tree start Material for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated is_chemical Is it the chemical itself (unused or waste)? is_contaminated->is_chemical Yes regular_trash Dispose in regular trash is_contaminated->regular_trash No hw_container_solid Dispose in designated Hazardous Solid Waste container is_chemical->hw_container_solid No (e.g., contaminated gloves, wipes) hw_container_liquid Dispose in designated Hazardous Liquid Waste container is_chemical->hw_container_liquid Yes (Liquid/Solution)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.